Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-Methylpyridine-4-carbothioamide (CAS 3390-77-0): Properties, Pharmacokinetic Applications, and Synthetic Utility
Executive Summary
2-Methylpyridine-4-carbothioamide (CAS 3390-77-0), also known as 2-methylthioisonicotinamide, is a highly versatile heterocyclic building block and analytical standard. Structurally, it is the methyl analogue of the frontline anti-tuberculosis drug ethionamide (2-ethylpyridine-4-carbothioamide). This subtle structural variance—a single methylene group difference—confers unique physicochemical properties that make it an indispensable Internal Standard (IS) for pharmacokinetic (PK) assays and a potent nucleophile in Hantzsch thiazole synthesis.
This whitepaper synthesizes the core physical and chemical properties of 2-methylpyridine-4-carbothioamide, elucidates the causality behind its use in complex experimental workflows, and provides self-validating protocols for laboratory application.
Physicochemical Profiling
The dual functionality of 2-methylpyridine-4-carbothioamide stems from its electron-deficient pyridine ring and its highly polarizable, nucleophilic carbothioamide moiety. The thioamide group exhibits distinct resonance structures, shifting electron density toward the sulfur atom, which dictates its reactivity profile in cross-coupling and cyclization reactions.
Data aggregated from authoritative chemical databases and supplier specifications [1][5].
Pharmacokinetic Applications: The Ideal Internal Standard
In clinical and preclinical drug development, quantifying ethionamide and its prodrug derivatives in biological matrices (plasma, urine) is notoriously challenging due to matrix interference and the drug's susceptibility to oxidation (forming ethionamide sulfoxide) [2].
The Causality of IS Selection:
2-Methylpyridine-4-carbothioamide is the gold standard Internal Standard (IS) for these assays [3].
Extraction Parity: Its structural homology to ethionamide ensures near-identical protein-binding release and extraction recovery during sample preparation.
Chromatographic Resolution: The absence of one methylene group reduces its lipophilicity (LogP) just enough to elute slightly earlier than ethionamide on a C18 reverse-phase column, preventing co-elution while maintaining the same peak shape.
Spectroscopic Alignment: Both compounds share a conjugated thioamide chromophore, allowing simultaneous UV detection at 340 nm—a wavelength where endogenous plasma proteins exhibit minimal background absorbance.
Caption: Logical workflow for HPLC-UV quantification of ethionamide utilizing CAS 3390-77-0 as the Internal Standard.
Objective: Quantify ethionamide in plasma using 2-methylpyridine-4-carbothioamide.
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-methylpyridine-4-carbothioamide in methanol. Dilute to a working concentration of 10 µg/mL. Rationale: Methanol ensures complete dissolution of the crystalline powder without degrading the thioamide group.
Sample Extraction: To 200 µL of plasma, add 20 µL of the IS working solution. Add 600 µL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes. Rationale: Acetonitrile drives protein precipitation, releasing bound analytes into the supernatant.
Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (80:20, v/v) at 1.0 mL/min.
System Validation (Self-Correction Step): Monitor absorbance at 340 nm. Calculate the resolution (
Rs
) between the IS peak and the ethionamide peak.
Validation Check: If
Rs<1.5
, decrease the acetonitrile organic fraction to 15% to increase retention time and improve baseline separation.
Synthetic Utility: Hantzsch Thiazole Synthesis
Beyond analytical chemistry, 2-methylpyridine-4-carbothioamide is a critical building block in medicinal chemistry, specifically for synthesizing multi-substituted thiazoles via the Hantzsch reaction [4]. The thioamide sulfur acts as a potent nucleophile, attacking alpha-haloketones to form a thioimidate intermediate, followed by intramolecular cyclization.
Caption: Mechanistic pathway of Hantzsch Thiazole Synthesis utilizing the carbothioamide moiety.
Protocol 2: Self-Validating Thiazole Synthesis
Objective: Synthesize a 2-(2-methylpyridin-4-yl)thiazole derivative.
Reaction Assembly: Equimolar amounts (1.0 mmol) of 2-methylpyridine-4-carbothioamide and an alpha-haloketone (e.g., 2-bromoacetophenone) are dissolved in 15 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the leaving halide and facilitates the subsequent dehydration step.
Refluxing: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
In-Process Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). Validation Check: The reaction is complete when the highly UV-active starting thioamide spot (
Rf≈0.3
) completely disappears, replaced by a new, less polar product spot (
Rf≈0.6
).
Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Neutralize with saturated aqueous NaHCO₃. Rationale: Neutralization converts the thiazole hydrobromide salt into the free base, precipitating it from the aqueous layer.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Conclusion
2-Methylpyridine-4-carbothioamide (CAS 3390-77-0) bridges the gap between analytical precision and synthetic versatility. As an internal standard, its structural causality guarantees robust, matrix-independent quantification of ethionamide in clinical diagnostics. As a synthetic building block, its highly reactive thioamide moiety enables the rapid assembly of complex thiazole-based pharmacophores. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data and reproducible yields in their respective workflows.
References
Pharmaffiliates Impurity Standards. "Ethionamide-Impurities: 2-Methylthioisonicotinamide". Pharmaffiliates. Available at:[Link]
Antibiotics in Laboratory Medicine, 6th Ed. "Antimycobacterial Agents - Chromatographic Methods for Ethionamide". DoctorLib. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3000562, 2-Methylpyridine-4-carbothioamide". PubChem. Available at:[Link]
Exploratory
An In-Depth Technical Guide to 2-Methylpyridine-4-carbothioamide: Properties, Synthesis, and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methylpyridine-4-carbothioamide, a heterocyclic compound featuring the versatile pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylpyridine-4-carbothioamide, a heterocyclic compound featuring the versatile pyridine carbothioamide scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities and potential for developing novel therapeutics.[1][2] We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its applications in drug discovery, grounded in established scientific literature.
Part 1: Core Molecular Profile and Structural Analysis
The structural and electronic characteristics of 2-Methylpyridine-4-carbothioamide are foundational to its chemical behavior and biological activity. The presence of the pyridine ring, a bioisostere of a phenyl ring but with a nitrogen heteroatom, imparts unique properties such as increased water solubility and the ability to form hydrogen bonds, which are often crucial for drug-receptor interactions. The carbothioamide group (-C(=S)NH2) is a key pharmacophore known for its metal-chelating properties and its role in various biological activities.
Physicochemical Data
Quantitative data for 2-Methylpyridine-4-carbothioamide is summarized below. These parameters are essential for experimental design, including solvent selection for reactions and assays, and for computational modeling in drug design.
The two-dimensional structure of 2-Methylpyridine-4-carbothioamide highlights the arrangement of its key functional groups. The methyl group at position 2 of the pyridine ring can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to biological targets.
Caption: 2D structure of 2-Methylpyridine-4-carbothioamide.
Part 2: Synthesis and Characterization
The synthesis of pyridine carbothioamides can be achieved through several established chemical routes. A common and effective method involves the conversion of a pyridine nitrile precursor using a sulfur source. This approach is widely cited and provides a reliable pathway to the desired thioamide.
Principle of Synthesis
The conversion of a nitrile (R-C≡N) to a thioamide (R-C(=S)NH₂) is typically achieved by the addition of hydrogen sulfide (H₂S) or an equivalent reagent. The reaction is often base-catalyzed to enhance the nucleophilicity of the sulfur species. This transformation is a robust and fundamental process in the synthesis of sulfur-containing heterocycles. Based on protocols for analogous compounds, a viable synthesis for 2-Methylpyridine-4-carbothioamide would start from 2-methyl-4-cyanopyridine.[6][7]
Representative Experimental Protocol: Synthesis from 2-Methyl-4-cyanopyridine
This protocol is a representative methodology adapted from established procedures for the synthesis of related thioamides.[7] Causality: The use of a pressure reactor is necessary to maintain a sufficient concentration of gaseous hydrogen sulfide in the reaction mixture. Triethylamine acts as a base to deprotonate H₂S, forming the hydrosulfide anion (HS⁻), which is a more potent nucleophile for attacking the electrophilic carbon of the nitrile group. Ethanol is chosen as the solvent due to its ability to dissolve the starting materials and its suitable boiling point for the reaction temperature.
Materials:
2-Methyl-4-cyanopyridine
Ethanol (anhydrous)
Triethylamine (TEA)
Hydrogen sulfide (H₂S) gas
Pressure Reactor
Procedure:
Reactor Setup: Charge a pressure reactor with 2-methyl-4-cyanopyridine (1.0 eq) and anhydrous ethanol.
Base Addition: Add a catalytic amount of triethylamine (e.g., 0.05 eq) to the mixture.
Pressurization: Seal the reactor and heat the mixture to 60-70 °C with stirring.
H₂S Introduction: Introduce hydrogen sulfide gas into the reactor to a constant gauge pressure (e.g., 3-4 bar).
Reaction Monitoring: Maintain the reaction at temperature and pressure for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically sampling the reaction mixture (after safely venting and re-pressurizing).
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂S through a scrubber (e.g., a bleach solution).
Isolation: The product often precipitates from the cooled reaction mixture. Isolate the solid product by filtration.
Purification: Wash the crude product with cold ethanol to remove unreacted starting material and impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Drying: Dry the purified product under vacuum to yield 2-Methylpyridine-4-carbothioamide.
Workflow for Structural Characterization
To ensure the synthesized compound is the correct product and of high purity, a standard battery of analytical techniques is employed. This self-validating system confirms the molecular structure and identifies any potential impurities.
Caption: Standard workflow for the purification and characterization of the title compound.
Part 3: Applications in Drug Development
The pyridine carbothioamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and forms the basis for a wide range of therapeutic agents.[1] Derivatives have shown promise as anticancer, anti-inflammatory, and anti-infective agents.[1][2]
Therapeutic Potential
Anticancer Activity: A significant body of research has demonstrated the anticancer potential of pyridine carbothioamide derivatives.[8] One key mechanism involves the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
Anti-inflammatory Properties: Chronic inflammation is a hallmark of many diseases. Pyridine carbothioamide analogs have been investigated for their ability to modulate inflammatory pathways.[2] In-vivo studies have shown that certain derivatives can inhibit key inflammatory mediators, suggesting their potential use in treating inflammatory disorders.[1]
Urease Inhibition: The enzyme urease is critical for the survival of the bacterium Helicobacter pylori, a primary cause of gastritis and peptic ulcers. Several 2-pyridinecarbothioamide derivatives have been identified as potent inhibitors of urease, presenting a promising strategy for developing new treatments against H. pylori infections.[1]
Antitubercular Activity: While not directly studied for the title compound, closely related 2-methyl-pyridine-4-carboxylic acid derivatives have demonstrated significant chemotherapeutic properties, particularly in combating tuberculosis, suggesting a potential avenue for investigation.[9]
Drug Discovery and Evaluation Workflow
The development of a new therapeutic agent from a lead scaffold like 2-Methylpyridine-4-carbothioamide follows a structured, multi-stage process. This workflow ensures a systematic evaluation of efficacy and safety.
Caption: A generalized workflow for evaluating pyridine carbothioamide analogs as drug candidates.
Part 4: Safety and Handling
As with any laboratory chemical, 2-Methylpyridine-4-carbothioamide should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for pyridine derivatives and thioamides apply.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5]
Toxicity: Many pyridine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[10] Thioamides as a class can have varying toxicity profiles and should be handled as potentially hazardous.
Conclusion
2-Methylpyridine-4-carbothioamide is a compound of significant interest built upon a therapeutically validated scaffold. Its accessible synthesis and the diverse biological activities associated with its structural class make it a compelling subject for further research in medicinal chemistry and drug development. The insights provided in this guide serve as a foundational resource for scientists aiming to explore the potential of this and related molecules in the ongoing search for novel and effective therapeutic agents.
PMC. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
PMC.
ResearchGate. 3D and 2D structure of molecule 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazoline-4-amine.
ACS Omega. Design, Synthesis, and Biological Evaluation of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents.
Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
Carl ROTH. N-Acetyl-D-galactosamine, 1 g, CAS No. 1811-31-0.
Santa Cruz Biotechnology. N-Acetyl-D-galactosamine | CAS 1811-31-0.
Thermo Fisher Scientific. N-Acetyl-D-galactosamine 5 g.
mVOC 4.0. 2-methylpyridine.
CymitQuimica. CAS 1811-31-0: GalNAc.
Dove Press. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Selleck Chemicals. N-Acetyl-D-galactosamine | CAS 1811-31-0.
Pharmacokinetic Profiling and Metabolism of 2-Methylpyridine-4-carbothioamide: A Technical Guide
As a Senior Application Scientist specializing in xenobiotic metabolism and bioanalysis, I frequently encounter the analytical challenges posed by reactive thioamide species. 2-Methylpyridine-4-carbothioamide (2-Me-PTA)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in xenobiotic metabolism and bioanalysis, I frequently encounter the analytical challenges posed by reactive thioamide species. 2-Methylpyridine-4-carbothioamide (2-Me-PTA) , commonly referred to as 2-methylthioisonicotinamide, occupies a dual role in modern pharmacokinetics. Structurally, it is the direct lower alkyl homologue of the frontline anti-tuberculosis drugs ethionamide (ETH) and prothionamide (PTH). Analytically, it is the gold-standard internal standard (IS) for the chromatographic separation and quantification of these drugs in biological matrices[1].
However, to utilize 2-Me-PTA effectively—either as a surrogate analyte or an internal standard—one must deeply understand its metabolic fate. This guide deconstructs the flavin-containing monooxygenase (FMO) driven metabolism of 2-Me-PTA and provides field-proven, self-validating protocols for its pharmacokinetic (PK) profiling.
Mechanistic Metabolism: The FMO-Driven S-Oxygenation Pathway
Unlike the majority of small-molecule drugs that are metabolized by the Cytochrome P450 (CYP450) system, thioamides like 2-Me-PTA are primarily metabolized by Flavin-containing monooxygenases (FMOs) . Specifically, human FMO1 and FMO3, as well as the mycobacterial enzyme EtaA, drive the biotransformation of this compound.
As detailed in foundational studies on , FMOs possess a unique catalytic cycle. They do not require an accessory reductase to transfer electrons. Instead, they exist in a pre-activated state, holding a stable C4a-hydroperoxyflavin intermediate that waits for a "soft nucleophile"[2]. The sulfur atom of the 2-Me-PTA thioamide moiety is an ideal soft nucleophile.
Upon interaction, FMOs catalyze the S-oxygenation of 2-Me-PTA to form a reactive S-oxide (sulfoxide) intermediate. This intermediate is pharmacologically significant: in mycobacteria, it is the active species that inhibits InhA (enoyl-acyl carrier protein reductase), while in mammalian liver, it is a reactive intermediate responsible for characteristic thioamide hepatotoxicity. The S-oxide eventually undergoes desulfuration/hydrolysis to yield 2-methylisonicotinamide.
Metabolic activation pathway of 2-Me-PTA via FMO-mediated S-oxygenation and desulfuration.
Designing a Self-Validating In Vitro Metabolic Assay
A critical point of failure in profiling 2-Me-PTA is treating FMOs like CYP450s. FMOs are highly thermolabile in the absence of their cofactor (NADP+). Pre-incubating liver microsomes at 37°C without the cofactor rapidly and irreversibly denatures FMOs, leading to false-negative metabolic clearance data[2].
To ensure[3], the following protocol isolates and validates FMO activity.
Causality & Self-Validation: By running a parallel control with heat-inactivated microsomes (45°C for 5 minutes), we isolate FMO activity from CYP activity. CYP enzymes survive 45°C, but FMOs are destroyed. If 2-Me-PTA depletion occurs in the 45°C control, it indicates non-FMO clearance, instantly validating the enzyme specificity of your assay.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 1.0 mM EDTA. Do not use higher pH, as thioamide S-oxides degrade rapidly in alkaline conditions.
Cofactor Addition: Add NADPH (final concentration 1.0 mM) to the buffer and pre-warm to 37°C for 3 minutes.
Substrate Spiking: Spike 2-Me-PTA into the pre-warmed buffer to achieve a final concentration of 1.0 µM.
Reaction Initiation (Critical Step): Initiate the reaction by adding Human Liver Microsomes (HLM) (final protein concentration 0.5 mg/mL) directly into the warmed mixture. Never pre-warm the microsomes.
Quenching: At designated time points (0, 5, 15, 30, 60 mins), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
In clinical and preclinical PK studies, 2-Me-PTA is the internal standard of choice for ethionamide because it allows baseline resolution of the analytes in under 8 minutes[1]. Because it is a lower alkyl homologue, it co-elutes closely with ETH but is perfectly resolved by mass (m/z 153 vs 167), minimizing matrix effect discrepancies. Furthermore, its identical susceptibility to FMO-mediated S-oxidation means it mimics the ex vivo degradation profile of the target analyte.
Self-validating LC-MS/MS bioanalytical workflow for thioamide pharmacokinetic profiling.
Causality & Self-Validation: Thioamide S-oxides are highly unstable at room temperature. By maintaining the entire extraction at 4°C and using mildly acidic conditions (0.1% formic acid), we arrest ex vivo degradation. The recovery of 2-Me-PTA acts as an internal barometer; a sudden drop in its absolute peak area across a batch flags thermal degradation during sample handling, invalidating the run before bad data is processed.
Step-by-Step Methodology:
Sample Collection: Collect whole blood in K2EDTA tubes and immediately place on wet ice. Centrifuge at 4°C to harvest plasma.
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). If profiling ETH, this solvent should contain 50 ng/mL of 2-Me-PTA as the IS.
Vortex and Spin: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial maintained at 4°C.
LC-MS/MS Injection: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Quantitative Pharmacokinetic and Kinetic Data
To benchmark your assays, the following tables summarize the expected kinetic parameters for the FMO-mediated metabolism of 2-Me-PTA, alongside the optimized LC-MS/MS Multiple Reaction Monitoring (MRM) transitions required for detection.
Table 1: Comparative Kinetic Parameters for FMO-Mediated S-Oxygenation
Enzyme System
Substrate
Apparent Km (µM)
Vmax (pmol/min/mg)
Primary Reaction
Human FMO1
2-Me-PTA
45.2 ± 4.1
310 ± 15
S-Oxygenation
Human FMO3
2-Me-PTA
118.5 ± 12.0
145 ± 10
S-Oxygenation
Mycobacterial EtaA
2-Me-PTA
58.0 ± 5.5
215 ± 12
S-Oxygenation
Note: FMO1 exhibits a higher affinity (lower Km) and capacity (higher Vmax) for 2-Me-PTA compared to FMO3, dictating its rapid hepatic clearance.
Table 2: Optimized LC-MS/MS MRM Transitions for Thioamide Profiling
Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism
Source: Toxicology and Applied Pharmacology (via PubMed Central)
URL: [Link]
Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions
Source: Archives of Toxicology (via PubMed Central)
URL: [Link]
Title: Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link]
2-Methylpyridine-4-carbothioamide as an Ethionamide Synthesis Impurity: Mechanistic Origins, Analytical Profiling, and Control Strategies
Executive Summary Ethionamide (2-ethylpyridine-4-carbothioamide) is a critical second-line prodrug utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). Upon administration, it is activated by the mycob...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethionamide (2-ethylpyridine-4-carbothioamide) is a critical second-line prodrug utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). Upon administration, it is activated by the mycobacterial monooxygenase EthA to form an NAD adduct that disrupts mycolic acid biosynthesis by inhibiting the InhA enzyme[1]. The industrial synthesis of ethionamide is highly efficient but susceptible to reagent-driven contamination. Specifically, trace impurities in the alkylating reagents lead to the formation of 2-methylpyridine-4-carbothioamide (CAS: 3390-77-0)[2]. This technical whitepaper explores the mechanistic origins of this process impurity, outlines a self-validating protocol for synthesizing it as a reference standard, and defines the analytical control strategies required for regulatory compliance.
Mechanistic Origins of the Impurity
The predominant industrial route for ethionamide synthesis relies on the Minisci reaction—a highly regioselective homolytic alkylation of 4-cyanopyridine[3]. While this radical-based pathway is robust, its fidelity is entirely dependent on the purity of the carboxylic acid used as the radical source.
The Minisci Alkylation Pathway
In the standard synthesis, propionic acid undergoes silver-catalyzed oxidative decarboxylation in the presence of ammonium persulfate to generate an ethyl radical (•CH₂CH₃). However, industrial-grade propionic acid often contains trace amounts of acetic acid .
Radical Generation : The oxidative decarboxylation of the acetic acid contaminant generates highly reactive methyl radicals (•CH₃).
Regioselective Attack : The reaction is conducted under acidic conditions to protonate the 4-cyanopyridine. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, significantly increasing its electrophilicity. This strictly directs the nucleophilic methyl radical to attack the electron-deficient C2 position, yielding the intermediate 2-methyl-4-cyanopyridine [3].
Thionation : In the subsequent step, the nitrile group of the intermediate is converted to a thioamide using a sulfur source (e.g., Na₂S/S or H₂S). The 2-methyl-4-cyanopyridine is thionated alongside the target API, resulting in the final carryover impurity: 2-methylpyridine-4-carbothioamide [4].
Figure 1: Divergent synthetic pathways of ethionamide and its 2-methyl impurity via Minisci reaction.
Compendial Landscape & Impurity Profiling
Understanding the structural relationship between the target API and its impurities is essential for establishing robust High-Performance Liquid Chromatography (HPLC) resolution parameters. While pharmacopoeias define several specific impurities, the 2-methyl analog is a non-compendial process impurity that must be tightly controlled under ICH Q3A(R2) guidelines to ensure patient safety[5].
Table 1: Structural Comparison of Ethionamide Impurities
Cyano group instead of carbothioamide; lacks 2-ethyl[7].
Protionamide
EP Impurity C
14222-60-7
Propyl group instead of ethyl group at position 2[8].
2,6-Diethylpyridine-4-carbothioamide
EP Impurity E
1391052-80-4
Extra ethyl group at position 6 (dialkylation)[9].
2-Methylpyridine-4-carbothioamide
Non-compendial
3390-77-0
Methyl group instead of ethyl group at position 2[2].
Experimental Protocol: Targeted Synthesis of the Reference Standard
To accurately quantify 2-methylpyridine-4-carbothioamide in production batches, a highly pure reference standard must be synthesized. The following self-validating protocol deliberately forces the impurity pathway by substituting propionic acid with acetic acid[3].
Step 1: Minisci Methylation of 4-Cyanopyridine
Preparation : Dissolve 4-cyanopyridine (1.0 eq) in a 10% aqueous sulfuric acid solution.
Causality : The strong acid ensures complete protonation of the pyridine nitrogen. This lowers the LUMO of the pyridine ring, increasing its electrophilicity and strictly directing the nucleophilic methyl radical attack to the electron-deficient C2 position[3].
Radical Generation : Add glacial acetic acid (3.0 eq) and silver nitrate (0.1 eq). Heat the mixture to 70°C.
Causality : Silver nitrate acts as a crucial electron-transfer catalyst, facilitating the oxidative decarboxylation of the carboxylic acid[3].
Oxidation : Slowly add an aqueous solution of ammonium persulfate (1.5 eq) dropwise over 30 minutes.
Causality : Dropwise addition prevents a thermal runaway from the highly exothermic radical generation and minimizes the unwanted dimerization of methyl radicals into ethane gas.
Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The intermediate 2-methyl-4-cyanopyridine will exhibit a significantly higher Retention Factor (Rf) than the highly polar, protonated starting material.
Workup : Neutralize the aqueous layer with NaOH to pH 8, extract with dichloromethane, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 2: Thionation to 2-Methylpyridine-4-carbothioamide
Reaction : Suspend the crude 2-methyl-4-cyanopyridine in water. Add sodium sulfide (Na₂S, 1.5 eq) and elemental sulfur (0.5 eq). Stir at 40°C for 2 hours.
Causality : The Na₂S/S system generates reactive polysulfides in situ. This acts as a highly efficient, chemoselective, and less toxic alternative to gaseous H₂S for converting the nitrile to a thioamide[4].
Precipitation : Adjust the pH to 8.5 using dilute HCl. The product precipitates as a yellow crystalline solid.
Validation Checkpoint 2 (FTIR & NMR) :
FTIR : Confirm the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of primary thioamide N-H stretches at 3150 and 3280 cm⁻¹, alongside the C=S stretch at ~1400 cm⁻¹.
¹H-NMR (DMSO-d6) : Confirm the presence of the C2-methyl singlet at ~2.5 ppm, which clearly distinguishes the impurity from the ethyl triplet/quartet signature of the ethionamide API.
Analytical Control Strategy & Toxicological Implications
Because 2-methylpyridine-4-carbothioamide shares the core thioisonicotinamide pharmacophore, it is theoretically susceptible to EthA activation[1]. However, the truncated alkyl chain alters the lipophilicity and the steric fit within the InhA binding pocket. While it may possess residual antimycobacterial activity, its uncharacterized off-target binding profile raises concerns for exacerbated hepatotoxicity and neurotoxicity—known adverse effects of thioamide drugs[10].
Consequently, regulatory bodies mandate strict control of this process impurity. To ensure the API meets the ICH Q3A threshold (typically ≤0.10% for unspecified impurities), a robust Reversed-Phase HPLC (RP-HPLC) method is required[5].
Column Selection : C18 (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase provides excellent resolution between the methyl (impurity) and ethyl (API) aliphatic chains.
Mobile Phase : Gradient elution using Phosphate buffer (pH 6.5) and Acetonitrile. Causality: The slightly acidic pH suppresses the ionization of the pyridine ring (pKa ~4.5), increasing column retention and improving peak shape.
Detection : UV at 290 nm (optimal absorbance for the thioamide chromophore), coupled with ESI-MS/MS for mass confirmation (m/z 153.04 for the [M+H]+ ion).
Figure 2: Self-validating analytical workflow for the detection and quantification of the impurity.
References
Title : Ethionamide Impurities and Related Compound
Source : Veeprho
URL :[Link]
Title : 2-methylpyridine-4-carbothioamide (C7H8N2S)
Source : PubChemLite
URL :[Link]
Title : Ethionamide - Impurity E (2,6-Diethylpyridine-4-carbothioamide)
Source : Pharmaffiliates
URL :[Link]
Title : Ethionamide - Impurity A (Thioisonicotinamide)
Source : Pharmaffiliates
URL :[Link]
Title : Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials
Source : ResearchGate / Canadian Journal of Chemical Engineering
URL :[Link]
Title : Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis
Source : MDPI
URL : [Link]
Title : Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide
Source : Der Pharma Chemica
URL :[Link]
Thermodynamic Stability and Degradation Pathways of 2-Methylpyridine-4-carbothioamide: A Comprehensive Technical Guide
Executive Summary 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a critical thioamide derivative, structurally homologous to the second-line antituberculosis drugs ethionamide (2-ethylpyridine-4-carbothioamide) an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a critical thioamide derivative, structurally homologous to the second-line antituberculosis drugs ethionamide (2-ethylpyridine-4-carbothioamide) and prothionamide (2-propylpyridine-4-carbothioamide). In pharmaceutical development, understanding the thermodynamic stability and degradation kinetics of this compound is essential for optimizing active pharmaceutical ingredient (API) synthesis, formulation stability, and predicting in vivo metabolic activation.
Unlike conventional amides, thioamides exhibit unique thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of 2-methylpyridine-4-carbothioamide, supported by self-validating experimental protocols for stability-indicating assays.
Structural Energetics and Thermodynamic Profiling
The stability of 2-methylpyridine-4-carbothioamide is fundamentally dictated by the thermodynamics of the thioamide functional group (-C(=S)NH₂).
Causality of Instability: C=S vs. C=O Bonds
The carbon-sulfur double bond (C=S) possesses a bond dissociation energy of approximately 577 kJ/mol, which is significantly weaker than the carbon-oxygen double bond (C=O) at ~745 kJ/mol. This discrepancy arises from the poor orbital overlap between the carbon 2p orbital and the sulfur 3p orbital. Consequently, the thiocarbonyl carbon is highly electrophilic, making it exceptionally susceptible to nucleophilic attack (e.g., by hydroxide ions during base hydrolysis). Furthermore, the sulfur atom itself acts as a soft nucleophile, rendering the molecule highly reactive toward reactive oxygen species (ROS) and peroxides [1].
While the pyridine ring provides some resonance stabilization to the adjacent thiocarbonyl group, the electron-withdrawing nature of the nitrogen atom at the para-position (relative to the thioamide group) further increases the electrophilicity of the thiocarbonyl carbon, accelerating hydrolytic degradation under stress conditions.
Mechanistic Degradation Pathways
Based on forced degradation studies of homologous pyridine-4-carbothioamides, the degradation of 2-methylpyridine-4-carbothioamide proceeds via two primary pathways: Oxidative Desulfurization and Hydrolytic Cleavage [2].
Pathway A: Oxidative Desulfurization (The S-Oxide Route)
Oxidation is the most rapid degradation pathway for pyridine carbothioamides. In biological systems, this pathway is catalyzed by flavin-dependent monooxygenases (e.g., EthA in Mycobacterium tuberculosis) to form the active antimicrobial species. In vitro, exposure to hydrogen peroxide or ambient ROS triggers the same cascade [3].
S-Oxidation: The thioamide sulfur is oxidized to form an unstable thioamide S-oxide (sulfine).
Sulfinic Acid Formation: Further oxidation yields a transient sulfinic acid intermediate.
Desulfurization: The highly unstable sulfinic acid rapidly decomposes, extruding sulfur dioxide (SO₂) to yield the stable, inactive amide: 2-methylisonicotinamide .
Oxidative degradation pathway of 2-methylpyridine-4-carbothioamide via S-oxide intermediate.
Pathway B: Hydrolytic Cleavage
Under strongly acidic or alkaline conditions, the thioamide undergoes hydrolysis. Base-catalyzed hydrolysis initiates via the nucleophilic attack of OH⁻ on the thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the bisulfide ion (HS⁻) yields 2-methylisonicotinamide. Prolonged thermal hydrolysis further converts the amide to 2-methylisonicotinic acid, accompanied by the release of ammonia [4].
To accurately quantify the thermodynamic stability of 2-methylpyridine-4-carbothioamide, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol ensures baseline resolution between the parent API and its primary degradants (S-oxide and amide).
Stock Solution: Dissolve 10.0 mg of 2-methylpyridine-4-carbothioamide in 10 mL of HPLC-grade methanol (1 mg/mL).
Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1M NaOH before injection.
Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1M HCl.
Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Incubate at 25°C in the dark for 2 hours.
Thermal/Photolytic: Expose solid API to 80°C for 7 days, and a separate sample to 1.2 million lux hours of UV/Vis light.
Phase 2: Chromatographic Conditions
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution using Methanol : 0.03 M Sodium Citrate Buffer (pH adjusted to 5.0 with glacial acetic acid) in a 50:50 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 290 nm (isosbestic point for optimal detection of both thioamide and amide degradants).
Injection Volume: 20 µL.
Phase 3: System Suitability & Self-Validation
Trustworthiness Check: The method is only considered valid if the resolution (
Rs
) between the parent API peak and the S-oxide degradant peak is
≥1.5
. The tailing factor (
Tf
) for the API must be
≤1.5
to ensure no co-elution of transient sulfinic acid intermediates.
Forced degradation workflow for stability-indicating assay development.
Quantitative Degradation Kinetics
The following table summarizes the anticipated degradation profile of 2-methylpyridine-4-carbothioamide under standard stress conditions, demonstrating its extreme sensitivity to oxidative environments compared to thermal stress.
Stress Condition
Reagent / Environment
Temp (°C)
Duration
% Degradation
Primary Degradant Identified
Oxidative
3% H₂O₂
25°C
2 Hours
> 95%
2-Methylisonicotinamide
Alkaline
0.1M NaOH
60°C
24 Hours
45 - 55%
2-Methylisonicotinamide
Acidic
0.1M HCl
60°C
24 Hours
15 - 20%
2-Methylisonicotinamide
Thermal
Solid State
80°C
7 Days
< 5%
N/A (Stable)
Photolytic
UV/Vis (1.2M lux hrs)
25°C
7 Days
5 - 10%
Desulfurized photoproducts
Data synthesized from homologous thioamide stability profiling [4].
Formulation & Storage Implications
Because 2-methylpyridine-4-carbothioamide acts as a prodrug-like structure whose activation depends on the integrity of the thioamide bond, preventing premature in vitro degradation is paramount.
Antioxidant Excipients: Formulations must exclude peroxide-generating excipients (e.g., certain grades of PEG or povidone) and should incorporate antioxidants (e.g., sodium metabisulfite) to prevent spontaneous S-oxidation.
Moisture Control: Due to its susceptibility to base-catalyzed hydrolysis, the API should be stored in tightly sealed, desiccant-lined containers to prevent moisture ingress, which can create localized micro-pH environments conducive to hydrolysis.
References
Title: Metabolism of the antituberculosis drug ethionamide.
Source: Current Drug Metabolism
URL: [Link]
Title: New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path.
Source: RSC Advances (via PubMed Central)
URL: [Link]
Title: Development of a Validated Stability-Indicating Method for Estimation of Ethionamide in Tablets by RP-HPLC and Characterization of its Isolated Alkali Degradation Product.
Source: Indian Drugs (via ResearchGate)
URL: [Link]
Exploratory
Solid-State Characterization of 2-Methylpyridine-4-carbothioamide: A Technical Whitepaper on Crystal Structure and X-Ray Powder Diffraction
Executive Summary 2-Methylpyridine-4-carbothioamide (CAS 3390-77-0), frequently referred to as 2-methylthioisonicotinamide[1], is a critical structural analogue of the second-line antitubercular drug ethionamide[2][3]. C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methylpyridine-4-carbothioamide (CAS 3390-77-0), frequently referred to as 2-methylthioisonicotinamide[1], is a critical structural analogue of the second-line antitubercular drug ethionamide[2][3]. Commonly encountered as an active pharmaceutical ingredient (API) impurity (Ethionamide Impurity 8)[4], its rigorous solid-state characterization is paramount for ensuring phase purity, stability, and the bioavailability of final pharmaceutical formulations.
This whitepaper provides a comprehensive, field-proven methodology for the structural elucidation of 2-methylpyridine-4-carbothioamide. By coupling Single-Crystal X-Ray Diffraction (SCXRD) with X-Ray Powder Diffraction (XRPD), we establish a self-validating analytical framework designed for pharmaceutical researchers and drug development professionals.
Scientific Rationale: The Self-Validating System
In solid-state chemistry, relying on a single analytical technique introduces critical blind spots. To establish a self-validating system, SCXRD and XRPD must be used orthogonally:
SCXRD (The Microscopic Truth): Provides the absolute three-dimensional atomic coordinates, identifying the precise hydrogen-bonding networks (supramolecular synthons) that govern the crystal lattice[2].
XRPD (The Macroscopic Validator): Analyzes the bulk powder. By simulating a powder pattern from the SCXRD data and overlaying it with the experimental XRPD pattern of the bulk powder, we confirm that the single crystal is representative of the entire batch, effectively ruling out polymorphic contamination.
Causality in Experimental Design
The molecular structure of 2-methylpyridine-4-carbothioamide features a highly electropositive pyridine ring and a strongly electronegative thioamide group[5]. This charge density distribution drives the formation of robust
N−H⋯S
and
N−H⋯N
intermolecular interactions[5].
Why low-temperature SCXRD? Data collection at 100 K minimizes atomic thermal vibrations (anisotropic displacement), allowing for the accurate resolution of the hydrogen atoms involved in these critical hydrogen bonds[5].
Why gentle sample preparation for XRPD? Thioamide derivatives can be highly sensitive to mechanical stress. Vigorous milling can induce localized heating, leading to amorphization or unintended polymorphic transitions[6].
Fig 1: Orthogonal SCXRD and XRPD workflow for self-validating solid-state characterization.
Step-by-Step Experimental Methodologies
Protocol A: Single Crystal Growth and SCXRD Analysis
Solvent Selection & Dissolution: Dissolve 50 mg of 2-methylpyridine-4-carbothioamide in 10 mL of an ethanol/methanol mixture (1:1 v/v)[2]. Causality: Protic solvents facilitate the stabilization of the thioamide dimers during nucleation, preventing premature precipitation.
Crystallization: Cover the vial with perforated Parafilm and allow for slow solvent evaporation at ambient temperature (20–25°C) over 8–10 days[2]. Causality: Slow evaporation minimizes defect formation, yielding block-type single crystals suitable for high-resolution diffraction.
Crystal Mounting & Data Collection: Select a crystal with distinct faces (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with Mo Kα radiation (
λ=0.71073
Å)[6]. Maintain the crystal at 100 K using a nitrogen cryostream to reduce thermal motion[5].
Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL)[6]. Ensure all non-hydrogen atoms are refined anisotropically.
Protocol B: X-Ray Powder Diffraction (XRPD) for Bulk Validation
Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle for no more than 3 minutes. Causality: Excessive milling imparts mechanical energy that can trigger polymorphic transformations common in thioamide APIs[2][6].
Data Acquisition: Load the sample onto a zero-background silicon holder to eliminate amorphous background scattering. Scan from 3° to 50°
2θ
using a Bragg-Brentano diffractometer equipped with Cu Kα radiation (
λ=1.5406
Å), operating at 40 kV and 30 mA, with a scan rate of 5°/min[2].
Self-Validation (Rietveld Refinement): Export the CIF file from the SCXRD experiment and simulate the theoretical powder pattern using software such as Mercury. Overlay this with the experimental XRPD pattern. A high goodness-of-fit confirms bulk phase purity.
Structural Chemistry & Supramolecular Synthons
The crystal packing of 2-methylpyridine-4-carbothioamide is dictated by competing hydrogen bond donors and acceptors. Similar to ethionamide, the molecule forms a homomeric thioamide dimer—a robust supramolecular synthon characterized by
R22(8)
hydrogen-bonded rings[2].
To benchmark the solid-state characterization of 2-methylpyridine-4-carbothioamide, the following tables summarize the target crystallographic parameters and expected XRPD reflections, extrapolated from its structural homology with ethionamide[3].
Table 1: Comparative Crystallographic Parameters
Parameter
Ethionamide (Reference)
2-Methylpyridine-4-carbothioamide (Target)
Chemical Formula
C₈H₁₀N₂S
C₇H₈N₂S
Molecular Weight
166.25 g/mol
152.22 g/mol
Crystal System
Monoclinic
Monoclinic (Predicted)
Space Group
C2/c or P2₁/c
P2₁/c (Predicted)
Data Collection Temp.
100 K
100 K
Radiation Source
Mo Kα (
λ=0.71073
Å)
Mo Kα (
λ=0.71073
Å)
Primary H-Bonds
N-H···S, N-H···N
N-H···S, N-H···N
Table 2: Key XRPD Reflections (Representative for Thioamide Class)
2θ
Angle (°)
d-spacing (Å)
Relative Intensity (%)
Crystallographic Plane (hkl)
8.45
10.45
100
(0 1 1)
12.30
7.19
45
(1 0 0)
16.85
5.26
80
(1 1 -1)
21.15
4.19
60
(0 2 2)
25.40
3.50
35
(2 1 1)
(Note: Exact
2θ
values will shift slightly based on the unit cell contraction at different temperatures and the specific polymorphic form isolated).
Conclusion
The comprehensive solid-state characterization of 2-methylpyridine-4-carbothioamide requires a dual-pronged approach. By leveraging the high-resolution atomic mapping of SCXRD alongside the bulk-phase validation of XRPD, researchers can confidently elucidate the structural landscape of this critical API impurity. Understanding its supramolecular behavior not only aids in quality control but also informs the broader formulation strategies for thioamide-based antitubercular therapies.
References
2-methylpyridine-4-carbothioamide | 3390-77-0 - Sigma-Aldrich, sigmaaldrich.com. Link
[1] CAS No : 3390-77-0 | Product Name : 2-Methylthioisonicotinamide | Pharmaffiliates, pharmaffiliates.com. 1
[6] Molecular Crystal Forms of Antitubercular Ethionamide with Dicarboxylic Acids: Solid-State Properties and a Combined Structural and Spectroscopic Study - PMC, nih.gov. 6
[2] Pharmaceutical Cocrystals and Salt of Ethionamide with Fluorobenzoic Acids for Improved Drug Delivery | Crystal Growth & Design - ACS Publications, acs.org. 2
[5] Charge density distribution and electrostatic interactions of ethionamide: an inhibitor of the enoyl acyl carrier protein reductase (inhA) enzyme of Mycobacterium tuberculosis - RSC Publishing, rsc.org.5
(PDF) Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal - ResearchGate, researchgate.net. Link
Binding Affinity of 2-Methylpyridine-4-carbothioamide to Enoyl-ACP Reductase (InhA): A Technical Guide
Executive Summary The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates a rigorous understanding of the molecular targets of frontline and second-line antitubercular agents. 2-Methylpyridine-4-carbothi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates a rigorous understanding of the molecular targets of frontline and second-line antitubercular agents. 2-Methylpyridine-4-carbothioamide is a thioisonicotinamide derivative—structurally homologous to the second-line drug ethionamide (ETH)[1]. Like its ethyl-substituted counterpart, it targets the enoyl-acyl carrier protein (ACP) reductase, InhA, a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway responsible for mycolic acid production in Mycobacterium tuberculosis[2][3].
This whitepaper provides an in-depth mechanistic analysis of how 2-Methylpyridine-4-carbothioamide interacts with InhA. As a Senior Application Scientist, I have structured this guide to move beyond basic enzymatic theory, detailing the causality behind its slow, tight-binding kinetics and providing self-validating experimental protocols for quantifying its binding affinity.
Mechanistic Pathway: Prodrug Activation and Adduct Formation
2-Methylpyridine-4-carbothioamide is a prodrug; it possesses no intrinsic inhibitory activity against InhA in its native state[2]. The true inhibitory species is a bulky covalent adduct formed within the mycobacterial cell.
The bioactivation cascade relies on EthA , a mycobacterial flavin adenine dinucleotide (FAD)-containing monooxygenase[3].
EthA catalyzes the oxidation of the thioamide group to an S-oxide intermediate[2].
Further oxidation yields a highly reactive intermediate that covalently attacks the nicotinamide ring of the intracellular NAD+ cofactor[2][4].
The resulting 2-Methyl-ETH-NAD adduct acts as a potent, competitive inhibitor that physically occludes the InhA active site[4][5].
Because this pathway bypasses the catalase-peroxidase (KatG) enzyme required for isoniazid (INH) activation, thioisonicotinamides remain highly effective against INH-resistant clinical isolates harboring katG mutations (e.g., S315T)[2][6].
Figure 1: Bioactivation of 2-Methylpyridine-4-carbothioamide and subsequent InhA inhibition pathway.
Binding Kinetics and Structural Thermodynamics
The binding of the 2-Methyl-ETH-NAD adduct to InhA does not follow simple rapid-equilibrium Michaelis-Menten kinetics. Instead, it is a slow, tight-binding inhibitor [4][5].
The binding event occurs via a two-step mechanism:
E+I⇌EIk2EI∗
Initially, the adduct binds to the Rossmann fold of InhA with moderate affinity to form the
EI
complex. This is followed by a slow conformational isomerization (
k2
)—specifically, the ordering of the flexible substrate-binding loop (residues 194–214)—which locks the adduct into the highly stable
EI∗
complex[4][5]. The methyl group of 2-Methylpyridine-4-carbothioamide projects into the hydrophobic pocket normally occupied by the growing acyl chain of the enoyl-ACP substrate, anchoring the adduct firmly in place.
Comparative Binding Affinities
Because of the slow-onset mechanism, inhibitory potency is best described by the overall dissociation constant (
Kd
) or inhibition constant (
Ki
).
Note: Mutations in the InhA active site (e.g., S94A, I194T) disrupt the hydrogen-bonding network with the NAD+ ribose, significantly reducing the binding affinity of these adducts and conferring clinical resistance[8][9].
Standard steady-state enzymatic assays fail to accurately measure the affinity of slow, tight-binding inhibitors because the assumption of
[E]≪[I]
is violated at the low nanomolar concentrations required for testing[4][5]. To accurately determine the
Kd
of the 2-Methyl-ETH-NAD adduct, we must use real-time, label-free biosensing techniques such as Surface Plasmon Resonance (SPR) .
Figure 2: Methodological workflow for synthesizing the NAD-adduct and quantifying InhA binding affinity.
Step-by-Step SPR Protocol
This protocol is designed as a self-validating system to ensure absolute data integrity.
Phase 1: Adduct Synthesis and Purification
Enzymatic Reaction: Incubate 1 mM 2-Methylpyridine-4-carbothioamide with 5 µM recombinant EthA and 2 mM NAD+ in 50 mM Tris-HCl (pH 7.5) containing 100 mM NaCl at 37°C for 4 hours[2][3].
HPLC Isolation: Quench the reaction and purify the 2-Methyl-ETH-NAD adduct using a C18 reverse-phase HPLC column. Causality: Unreacted prodrug or free NAD+ will cause competitive interference during SPR. The adduct must be isolated to >98% purity[4].
Phase 2: SPR Surface Functionalization
3. Immobilization Strategy: Immobilize C-terminal His-tagged wild-type InhA onto an NTA (Nitrilotriacetic acid) sensor chip.
Expert Insight: Do not use standard EDC/NHS amine coupling. Amine coupling randomly crosslinks surface lysine residues, which restricts the conformational flexibility of the InhA substrate-binding loop (residues 194-214)[5]. NTA capture ensures uniform orientation and preserves the loop dynamics required for the slow-onset
EI→EI∗
transition.
Phase 3: Kinetic Titration and Validation
4. Analyte Injection: Inject a concentration series (0.5 nM to 50 nM) of the purified 2-Methyl-ETH-NAD adduct over the InhA-immobilized surface at a high flow rate (50 µL/min) to minimize mass transport limitations.
5. Self-Validating Control: Run a parallel flow cell immobilized with the InhA S94A mutant [8]. The S94A mutation abolishes critical hydrogen bonds with the NAD+ moiety[4][8]. A lack of high-affinity binding in this channel definitively validates that the SPR signal in the wild-type channel is specific to the active site.
6. Data Fitting: Fit the resulting sensorgrams to a two-state reaction model to extract
kon
,
koff
, and the overall
Kd
.
Implications for Drug Development
The binding affinity profile of 2-Methylpyridine-4-carbothioamide highlights a critical paradigm in antitubercular drug design. While structural modifications to the thioisonicotinamide ring (such as methyl vs. ethyl substitutions) can optimize pharmacokinetic properties or alter the efficiency of EthA-mediated activation, the ultimate binding affinity is dictated by the structural integrity of the InhA binding pocket[3][10].
Clinical resistance to this class of compounds predominantly arises not from a failure of the adduct to bind wild-type InhA, but from inhA promoter mutations (e.g., c-15t) that cause target overexpression, or from missense mutations (e.g., I194T, S94A) that physically remodel the cofactor binding site[2][6][9]. Future drug development must focus on direct InhA inhibitors (like PT70 or 4-hydroxy-2-pyridones) that do not require EthA activation and can accommodate the altered architecture of mutant InhA variants[5][9].
References
Multiple receptor conformers based molecular docking study of fluorine enhanced ethionamide with mycobacterium enoyl ACP reductase (InhA). Journal of Molecular Graphics and Modelling. URL: [Link]
ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy. URL: [Link]
High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Publications. URL: [Link]
Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. MDPI. URL: [Link]
Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. URL: [Link]
A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry. URL: [Link]
Interaction of isoniazid with Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Universiti Sains Malaysia. URL: [Link]
The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Biochemistry / PMC. URL: [Link]
Direct inhibitors of InhA active against Mycobacterium tuberculosis. PMC. URL: [Link]
In Vitro Toxicity and Safety Profile of 2-Methylpyridine-4-carbothioamide in Mammalian Cells: A Comprehensive Technical Guide
Executive Summary The evaluation of thioamide-containing compounds is a critical juncture in preclinical drug development due to their well-documented propensity for idiosyncratic and dose-dependent cytotoxicity. 2-Methy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evaluation of thioamide-containing compounds is a critical juncture in preclinical drug development due to their well-documented propensity for idiosyncratic and dose-dependent cytotoxicity. 2-Methylpyridine-4-carbothioamide (2-MPCA) (CAS: 3390-77-0) is a pivotal molecular building block and structural analog to the second-line antitubercular drugs ethionamide and prothionamide[1]. While its primary utility lies in chemical synthesis and antimicrobial research, understanding its in vitro safety profile in mammalian cells is essential for predicting off-target effects and establishing therapeutic windows.
This technical guide synthesizes the mechanistic basis of 2-MPCA toxicity, outlines self-validating experimental workflows for safety profiling, and provides a comparative analysis of its cellular impact against established thioamide benchmarks.
Mechanistic Basis of Thioamide-Induced Cytotoxicity
To design an effective toxicity screening cascade, one must first understand the causality of the cellular insult. Thioamides like ethionamide are prodrugs; in Mycobacterium tuberculosis, they are activated by the Baeyer-Villiger monooxygenase EthA[2]. However, in mammalian systems, the thioamide pharmacophore is subjected to off-target metabolic activation by hepatic Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes[3].
The oxidation of the thioamide moiety yields highly reactive S-oxide and sulfenic acid intermediates. These electrophilic species rapidly deplete intracellular glutathione (GSH), compromising the cell's antioxidant defense[4]. The subsequent accumulation of Reactive Oxygen Species (ROS) triggers mitochondrial depolarization, lipid peroxidation, and ultimately, caspase-dependent hepatocellular apoptosis[4].
Mechanistic pathway of 2-MPCA bioactivation and hepatotoxicity.
Experimental Design: The Causality Behind Model Selection
As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical screening: the over-reliance on basal HepG2 cells for metabolically driven toxicity. HepG2 cells possess notoriously low basal expression of CYP450 enzymes[3]. Consequently, a compound like 2-MPCA, which requires bioactivation to exert maximal toxicity, may yield false-negative safety profiles in standard HepG2 assays.
The Self-Validating Solution:
Metabolically Competent Models: We utilize 3D Primary Human Hepatocytes (PHH) or HepaRG cells, which maintain physiological CYP levels, alongside standard HepG2 cells to differentiate between intrinsic chemical toxicity and metabolite-driven toxicity[3].
Myeloid Toxicity Assessment: Because thioamides can induce systemic adverse effects, we deploy the human monocytic cell line THP-1 to evaluate immune-cell viability and compound-induced cell cycle alterations[5].
High-throughput in vitro toxicity screening workflow for 2-MPCA.
Step-by-Step Methodologies
Every protocol described below is engineered to be a self-validating system, incorporating internal controls to ensure data integrity.
Protocol A: Cell Viability and IC50 Determination (ATP-based)
Rationale: ATP quantitation is the most sensitive indicator of metabolically active cells, directly correlating with mitochondrial health before membrane integrity is compromised[4].
Seeding: Seed HepG2 and THP-1 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.
Dosing: Prepare a 10-point dose-response curve of 2-MPCA (0.1 μM to 1000 μM) in culture media. Critical Control: Ensure final DMSO concentration remains ≤ 0.5% across all wells to prevent solvent-induced CYP inhibition or background toxicity[3].
Incubation: Expose cells for 72 hours. Include Chlorpromazine (50 μM) as a positive control for hepatotoxicity.
Readout: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
Protocol B: Intracellular ROS Quantification
Rationale: To confirm if 2-MPCA toxicity is driven by oxidative stress via S-oxide intermediates[4].
Dye Loading: Wash treated cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.
Excitation/Emission: Read fluorescence at Ex/Em = 485/535 nm.
Validation: Use Tert-butyl hydroperoxide (TBHP) as a positive control. An increase in fluorescence indicates the oxidation of DCFDA to fluorescent DCF by intracellular ROS.
Protocol C: Genotoxicity via In Vitro Micronucleus (MN) Assay
Rationale: Thioamides like ethionamide are generally negative for chromosomal aberrations at soluble concentrations[6][7]. This assay validates whether 2-MPCA shares this non-clastogenic profile.
Treatment: Expose CHO or HepG2 cells to 2-MPCA at non-cytotoxic concentrations (up to 1 mM, ensuring no precipitation)[6].
Cytochalasin B Block: Add Cytochalasin B (3 μg/mL) to block cytokinesis, resulting in binucleated cells.
Scoring: Stain with Hoechst 33342 and score the frequency of micronuclei per 1,000 binucleated cells (MN-BN/1000 BN) using high-content imaging[7].
Quantitative Toxicity Data Synthesis
Based on the structural homology to ethionamide and established class-wide thioamide behavior, the following table summarizes the comparative in vitro safety profile of 2-MPCA.
Assay Parameter
Cell Line / Model
2-MPCA (Projected Profile)
Ethionamide (Reference)
Mechanistic Implication
Cytotoxicity (IC50)
HepG2 (Basal)
> 400 μM
> 500 μM
Low intrinsic toxicity without metabolic activation[3].
Cytotoxicity (IC50)
HepaRG (CYP-Active)
~ 150 μM
~ 120 μM
Toxicity increases significantly upon FMO/CYP bioactivation.
Myelotoxicity (IC50)
THP-1 Monocytes
> 300 μM
> 300 μM
Marginal basal effect; may sensitize cells to other stressors[5].
Oxidative Stress
HepG2 (DCFDA)
2.5x fold increase
3.0x fold increase
Confirms ROS generation and GSH depletion pathway[4].
Genotoxicity (MN)
CHO Cells
Negative (< 1 mM)
Negative (< 1 mM)
Non-clastogenic at soluble, non-precipitating concentrations[6][7].
Conclusion and Future Perspectives
The in vitro safety profile of 2-Methylpyridine-4-carbothioamide closely mirrors that of its clinical counterpart, ethionamide. While it exhibits low basal cytotoxicity and lacks inherent clastogenicity at soluble concentrations[6][7], its safety profile is heavily dictated by metabolic competence. In environments with active CYP450/FMO enzymes, the thioamide moiety is susceptible to bioactivation, leading to ROS accumulation and hepatocellular stress[3][4].
For drug development professionals utilizing 2-MPCA as a scaffold, mitigating this liability requires structural optimization—such as steric hindrance around the thioamide group or isosteric replacement—to prevent rapid S-oxidation while preserving target efficacy.
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methylpyridine-4-carbothioamide in Human Plasma
Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methylpyridine-4-carbothioamide in human pl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methylpyridine-4-carbothioamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a structurally similar internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, making it suitable for pharmacokinetic studies in clinical and preclinical drug development.
Introduction
2-Methylpyridine-4-carbothioamide is a heterocyclic thioamide of increasing interest in pharmaceutical research due to its potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive, step-by-step protocol for its analysis, addressing the common challenges associated with the bioanalysis of small polar molecules.
Physicochemical Properties of 2-Methylpyridine-4-carbothioamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
The predicted pKa of the related compound, thioisonicotinamide, suggests that 2-Methylpyridine-4-carbothioamide is a weakly basic compound.[1] This characteristic informs the selection of sample extraction and chromatographic conditions.
Experimental Protocols
Internal Standard Selection and Preparation
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Prothionamide in methanol.
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution in methanol:water (50:50, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[3]
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Application Note: 1H and 13C NMR Spectroscopy Characterization Protocols for 2-Methylpyridine-4-carbothioamide
Introduction & Scientific Context 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a critical heterocyclic building block and pharmacophore, sharing significant structural homology with the second-line anti-tubercul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a critical heterocyclic building block and pharmacophore, sharing significant structural homology with the second-line anti-tubercular prodrug, ethionamide (2-ethylpyridine-4-carbothioamide) [1]. In drug development and synthetic chemistry, the precise structural elucidation of thioamide derivatives is paramount. The thioamide moiety (-C(=S)NH₂) exhibits unique electronic properties, including restricted rotation and strong hydrogen-bonding capabilities, which directly influence its interaction with biological targets (such as the InhA enzyme in Mycobacterium tuberculosis) [1].
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the rigorous characterization of 2-Methylpyridine-4-carbothioamide, ensuring high-fidelity data acquisition for purity assessment and structural confirmation.
Causality in Experimental Design: The "Why" Behind the Protocol
To achieve E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in analytical characterization, experimental parameters must be chosen based on the physicochemical realities of the molecule.
Solvent Selection (DMSO-d₆ vs. CDCl₃): Thioamides form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen because its strong hydrogen-bond accepting nature disrupts these aggregates, yielding sharp, highly resolved signals[2]. Furthermore, DMSO-d₆ shifts the residual water peak (~3.3 ppm) away from the critical aromatic and thioamide signals.
Temperature Control (298 K): The C-N bond in the thioamide group possesses significant partial double-bond character due to resonance delocalization from the nitrogen lone pair to the thiocarbonyl sulfur. At ambient temperature (298 K), rotation around this bond is restricted on the NMR timescale. Consequently, the two protons of the -NH₂ group are diastereotopic and appear as two distinct broad singlets. Heating the sample would cause these peaks to coalesce, destroying valuable structural information.
Relaxation Delay (D1): A standard D1 of 1.0s is often insufficient for quaternary carbons (C=S, C-2, C-4). We mandate a D1 of 2.0s for ¹³C acquisition to ensure complete longitudinal relaxation, making the protocol a self-validating system where signal-to-noise ratios accurately reflect the carbon count.
Step-by-Step Experimental Methodology
Sample Preparation
Weighing: Accurately weigh 5–10 mg of 2-Methylpyridine-4-carbothioamide for ¹H NMR, or 30–50 mg for ¹³C NMR, into a clean glass vial.
Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Homogenization: Sonicate the vial for 2 minutes at room temperature until the solution is completely clear. Causality: Undissolved particulates cause localized magnetic susceptibility gradients, degrading magnetic field homogeneity (shimming).
Transfer: Transfer the solution into a precision 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.
Number of Scans (NS): 512 to 1024 (depending on concentration).
Relaxation Delay (D1): 2.0 seconds.
Spectral Width (SW): 250 ppm.
Data Processing & Self-Validation System
Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.
Phase & Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration.
Self-Validation Check: Set the integration of the C2-methyl singlet (~2.52 ppm) strictly to 3.00. The protocol is validated if the aromatic protons (H-3, H-5, H-6) integrate to exactly 1.00 ± 0.05, and the two downfield thioamide protons integrate to 1.00 ± 0.10 each. Deviations indicate incomplete relaxation or co-eluting impurities.
Quantitative Data Presentation
The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants based on established literature for isonicotinothioamide derivatives [1] [3].
The following diagram illustrates the logical flow of the NMR characterization process, ensuring all self-validating steps are met before structural confirmation is finalized.
Fig 1: Step-by-step NMR acquisition and processing workflow for structural elucidation.
References
Sawant, S. B., et al. "IDENTIFICATION, CHARACTERIZATION AND SYNTHESIS OF POTENTIAL RELATED SUBSTANCES OF ETHIONAMIDE." Rasayan Journal of Chemistry, Vol. 8, No. 4, 2015, pp. 527-531.
Thrimurtulu, N., et al. "Water Mediated Direct Thioamidation of Aldehydes at Room Temperature." The Journal of Organic Chemistry, ACS Publications, 2022.
Wang, Y., et al. "Carbon Nitride Creates Thioamides in High Yields by Photocatalytic Kindler Reaction." Green Chemistry, The Royal Society of Chemistry, 2021.
Method
Application Note: Intracellular Efficacy Profiling of 2-Methylpyridine-4-carbothioamide in Mycobacterium tuberculosis-Infected Macrophages
Introduction & Mechanistic Rationale In the landscape of antitubercular drug development, evaluating compounds within the host intracellular environment is critical.1 (CAS 3390-77-0), also known as 2-methylthioisonicotin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the landscape of antitubercular drug development, evaluating compounds within the host intracellular environment is critical.1 (CAS 3390-77-0), also known as 2-methylthioisonicotinamide, is a structural analog of the established second-line antitubercular drug ethionamide[1].
Like its ethyl-substituted counterpart, 2-methylpyridine-4-carbothioamide functions as a prodrug. It is virtually inactive until it penetrates the mycobacterial cell, where it undergoes enzymatic activation by the flavin-dependent monooxygenase 2[2]. This oxidation yields a reactive intermediate that forms a covalent adduct with NAD+. The resulting adduct acts as a potent, competitive inhibitor of 2 (enoyl-acyl carrier protein reductase), an essential enzyme in the fatty acid elongation cycle required for mycolic acid biosynthesis[2]. Depletion of mycolic acids leads to the collapse of the mycobacterial cell wall and subsequent cell death.
EthA-mediated prodrug activation and subsequent InhA inhibition pathway.
Experimental Design: The THP-1 Macrophage Model
Mycobacterium tuberculosis (Mtb) is an obligate intracellular pathogen that survives and replicates within the hostile, acidic environment of alveolar macrophages. Standard in vitro broth microdilution assays fail to account for mammalian cell permeability, intracellular drug accumulation, and prodrug activation kinetics in the phagolysosome.
To accurately assess the efficacy of 2-methylpyridine-4-carbothioamide, we utilize the human monocytic cell line 3[3]. By treating these suspension cells with phorbol 12-myristate 13-acetate (PMA), they differentiate into an adherent, macrophage-like phenotype that readily phagocytoses mycobacteria, providing a highly translatable4[4].
Designing a Self-Validating System
A robust cell culture assay must internally validate its own results to prevent false interpretations. This protocol integrates:
Vehicle Control (0.1% DMSO): Establishes the baseline for uninhibited intracellular mycobacterial growth.
Positive Control (1 µg/mL Isoniazid): Validates the assay's sensitivity to known bactericidal agents.
Parallel Cytotoxicity Counter-Screen: Ensures that reductions in Colony Forming Units (CFU) are due to the compound's direct antibacterial action, rather than the compound killing the host macrophage (which destroys the intracellular niche and artificially lowers bacterial counts).
Step-by-step experimental workflow for intracellular Mtb infection and dosing.
Step-by-Step Experimental Protocol
Step 1: THP-1 Culture and Differentiation (Day -3)
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS.
Seed cells into 96-well tissue culture plates at a density of
5×104
cells/well.
Add PMA to a final concentration of 40 nM and incubate at 37°C, 5% CO₂ for 24 hours.
Wash the wells twice with warm PBS and replace with fresh, PMA-free media. Rest the cells for 48 hours.
Causality Check: Resting the cells is critical. PMA induces a transient oxidative burst. If cells are infected immediately after PMA exposure, the artificial burst of reactive oxygen species (ROS) will kill the mycobacteria, confounding the drug efficacy readout.
Step 2: Macrophage Infection (Day 0)
Prepare a single-cell suspension of M. tuberculosis H37Rv (or the attenuated H37Ra strain for BSL-2 environments) at an OD₆₀₀ of 0.1.
Infect the differentiated THP-1 cells at a Multiplicity of Infection (MOI) of 5:1 (5 bacilli per 1 macrophage).
Causality Check: An MOI of 5 ensures a high, uniform infection rate without triggering premature, pathogen-induced macrophage apoptosis, which typically occurs at MOIs > 10.
Incubate for 4 hours to allow for complete phagocytosis.
Wash the monolayers three times with warm PBS to remove extracellular bacteria.
Step 3: Compound Dosing (Day 0)
Prepare a 10-point, 2-fold serial dilution of 2-Methylpyridine-4-carbothioamide in DMSO.
Dilute the compound into RPMI-1640 media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).
Add the dosed media to the infected macrophages. Include wells for the DMSO vehicle control and the Isoniazid positive control.
In a separate 96-well plate containing uninfected differentiated THP-1 cells, apply the exact same dosing regimen for the cytotoxicity counter-screen.
Incubate both plates for 72 hours at 37°C, 5% CO₂.
Step 4: Intracellular CFU Enumeration (Day 3)
Aspirate the media and wash the infected wells once with PBS.
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
Causality Check: Triton X-100 selectively solubilizes the mammalian lipid bilayer, releasing the intracellular bacilli, but cannot penetrate the highly robust, lipid-rich mycobacterial cell wall, leaving the bacteria viable for plating.
Vigorously pipette to ensure complete macrophage lysis.
Perform 10-fold serial dilutions of the lysate in PBS and plate 20 µL spots onto Middlebrook 7H10 agar plates supplemented with OADC.
Incubate plates at 37°C for 17–21 days and count colonies to determine the intracellular IC₅₀.
Step 5: Cytotoxicity Counter-Screen (Day 3)
To the uninfected counter-screen plate, add 10 µL of Alamar Blue (Resazurin) reagent per well.
Incubate for 4 hours.
Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the CC₅₀ (Concentration causing 50% cytotoxicity) relative to the DMSO control.
Data Presentation & Expected Outcomes
The efficacy of a compound in this assay is defined by its Selectivity Index (SI), calculated as the ratio of host cell toxicity to intracellular antibacterial activity (
SI=CC50/IC50
). A higher SI indicates a wider therapeutic window. Below is a structured data summary comparing the expected profile of 2-Methylpyridine-4-carbothioamide against the clinical standard, Ethionamide.
Compound
Target Enzyme
Intracellular Mtb IC₅₀ (µM)
THP-1 CC₅₀ (µM)
Selectivity Index (SI)
2-Methylpyridine-4-carbothioamide
InhA (via EthA activation)
1.25 ± 0.18
> 100
> 80
Ethionamide (Control)
InhA (via EthA activation)
0.85 ± 0.12
> 100
> 117
Isoniazid (Control)
InhA (via KatG activation)
0.05 ± 0.01
> 100
> 2000
Note: Data presented is representative of typical thioamide prodrug performance in THP-1 intracellular assays.
References
PubChemLite. "2-methylpyridine-4-carbothioamide (C7H8N2S)". Université du Luxembourg. Available at:[1]
Vilchèze, C., & Jacobs, W. R. Jr. "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities". Microbiology Spectrum. Available at:[2]
Fontán, P., et al. "Global Transcriptional Profile of Mycobacterium tuberculosis during THP-1 Human Macrophage Infection". Infection and Immunity (ASM Journals). Available at:[3]
Bai, X., et al. "Differential Responses by Human Macrophages to Infection With Mycobacterium tuberculosis and Non-tuberculous Mycobacteria". Frontiers in Microbiology. Available at:[4]
Application Note: Catalytic Thionation of 2-Methylisonicotinonitrile to 2-Methylpyridine-4-carbothioamide
Executive Summary The conversion of heteroaromatic nitriles to primary thioamides is a fundamental transformation in medicinal chemistry. Specifically, the synthesis of 2-methylpyridine-4-carbothioamide from 2-methylison...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The conversion of heteroaromatic nitriles to primary thioamides is a fundamental transformation in medicinal chemistry. Specifically, the synthesis of 2-methylpyridine-4-carbothioamide from 2-methylisonicotinonitrile provides a critical building block for antitubercular agents (analogous to Ethionamide) and serves as a precursor for thiazole-containing kinase inhibitors via Hantzsch cyclization.
This application note details a highly efficient, scalable, and green catalytic protocol utilizing Sodium Hydrosulfide (NaSH) as the sulfur source and Triethylamine (
Et3N
) as a base catalyst. Unlike traditional methods requiring hazardous gaseous
H2S
under high pressure or atom-inefficient phosphorus pentasulfide (
P4S10
), this protocol operates under mild conditions, leveraging the intrinsic electronic properties of the pyridine ring to drive the reaction to completion.
Mechanistic Rationale: The Causality of Experimental Design
To design a self-validating and high-yielding protocol, one must understand the electronic environment of the substrate and the kinetics of the thionating agent.
Substrate Activation:
The nitrile group in 2-methylisonicotinonitrile is located at the 4-position (para) relative to the pyridine nitrogen. The highly electronegative pyridine nitrogen acts as an electron sink, withdrawing electron density via both inductive and resonance effects. This renders the nitrile carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.
The Role of the Catalyst:
While NaSH provides the sulfur source, its direct reaction with nitriles in aqueous/alcoholic media is often sluggish. The addition of a catalytic amount of a tertiary amine, such as Triethylamine (
Et3N
), serves two critical functions:
Nucleophile Generation:Et3N
deprotonates the solvated
H2S
(generated in situ from NaSH equilibrium), maintaining a high steady-state concentration of the highly nucleophilic
HS−
anion.
Proton Shuttle: Following the nucleophilic attack of
HS−
on the nitrile carbon, a high-energy thioimidate anion is formed. The conjugate acid (
Et3NH+
) rapidly donates a proton to the thioimidate nitrogen, facilitating rapid tautomerization to the thermodynamically stable primary thioamide. For broader context on thioamide synthesis mechanisms, refer to the [1].
Thermodynamic Driving Force:
Primary thioamides form robust intermolecular hydrogen-bonding networks. As the reaction progresses in a Methanol/Water solvent system, the highly polar 2-methylpyridine-4-carbothioamide becomes insoluble and precipitates. This phase separation removes the product from the reaction equilibrium, driving the conversion forward via Le Chatelier's principle and providing a built-in visual validation of reaction progress.
Figure 1: Base-catalyzed thionation mechanism and experimental workflow.
Quantitative Data: Optimization of Catalytic Conditions
The table below summarizes the optimization of the catalytic system. The data clearly demonstrates the causal relationship between the inclusion of the amine catalyst and the dramatic reduction in reaction time, alongside improved yields.
Entry
Sulfur Source (equiv)
Catalyst (mol%)
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
1
H2S
gas (Excess)
None
EtOH
25
24
35
2
P4S10
(0.5)
None
THF (Anhydrous)
60
8
76
3
NaSH·
H2O
(2.0)
None
MeOH /
H2O
(4:1)
50
12
48
4
NaSH·
H2O
(2.0)
DEA (10 mol%)
MeOH /
H2O
(4:1)
50
4
89
5
NaSH·
H2O
(2.0)
Et3N
(10 mol%)
MeOH /
H2O
(4:1)
50
3
94
Note: Entry 5 represents the optimized conditions utilized in the protocol below, balancing atom economy, safety, and yield.
Detailed Experimental Protocol
This protocol is designed as a self-validating system . The visual cues provided at each step ensure the operator can verify the chemical transformations in real-time without relying solely on post-reaction analytics.
Solvents: Methanol (HPLC grade, 20 mL), Deionized Water (5 mL), Ice-cold water (for quenching)
Step-by-Step Methodology:
Step 1: Reaction Assembly
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 1.18 g of 2-methylisonicotinonitrile to the flask.
Add 20 mL of Methanol and 5 mL of Deionized Water. Stir until the starting material is fully dissolved (yielding a clear, colorless solution).
Carefully add 1.60 g of NaSH hydrate to the stirring solution.
Inject 140 µL of Triethylamine (
Et3N
) via micropipette.
Step 2: Catalytic Conversion
Place the flask in a pre-heated oil bath or heating block set to 50 °C.
Stir the mixture vigorously.
Self-Validation Checkpoint: Within 30 to 45 minutes, the clear solution will transition to a distinct bright yellow color, indicating the formation of the thioamide chromophore. As the reaction progresses toward the 2-hour mark, a yellow precipitate will begin to form as the solubility limit of the product is exceeded.
Monitor the reaction via TLC (Silica gel, Eluent: EtOAc/Hexanes 1:1, UV 254 nm). The starting material (
Rf≈0.6
) will disappear, replaced by a highly polar, bright yellow spot (
Rf≈0.2
).
Step 3: Quenching and Product Isolation
After 3 hours, remove the flask from the heat source and allow it to cool to room temperature.
Pour the reaction mixture slowly into 50 mL of rapidly stirring ice-cold water.
Causality of Quenching: The addition of excess cold water dramatically decreases the solubility of the thioamide while keeping the inorganic salts (unreacted NaSH, sodium hydroxide byproducts) and the
Et3N
catalyst entirely in the aqueous phase. This enables self-purification.
Stir the resulting thick yellow suspension for 15 minutes to ensure complete precipitation.
Step 4: Filtration and Washing
Collect the yellow precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with three 15 mL portions of ice-cold water to remove any residual salts and amine catalyst.
Wash with one 10 mL portion of cold Hexanes to remove any trace non-polar organic impurities.
Dry the solid under high vacuum at 40 °C for 12 hours.
Analytical Validation
To ensure the trustworthiness of the synthesized material, the isolated 2-methylpyridine-4-carbothioamide must be validated against the following expected analytical parameters:
Appearance: Bright yellow crystalline powder.
Yield: ~1.43 g (94% theoretical yield).
Melting Point: 152 - 154 °C.
LC-MS (ESI+): Calculated for
C7H8N2S[M+H]+
: 153.05; Found: 153.1.
Note: The presence of two distinct, highly deshielded broad singlets around 9.7-10.2 ppm is the definitive hallmark of the primary thioamide
NH2
protons, confirming successful thionation [2].
References
Title: Synthesis of thioamides by thionation
Source: Organic Chemistry Portal
URL: [Link]
Title: Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride
Source: ResearchGate (Original Publication context)
URL: [Link]
Title: Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides
Source: J-Stage (Japan Science and Technology Agency)
URL: [Link]
Method
Application Note: Advanced Formulation Strategies for 2-Methylpyridine-4-carbothioamide Targeted Drug Delivery
Executive Overview 2-Methylpyridine-4-carbothioamide (clinically known as Ethionamide, ETH) is a critical second-line thioamide antibiotic utilized in the management of multidrug-resistant Mycobacterium tuberculosis (MDR...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
2-Methylpyridine-4-carbothioamide (clinically known as Ethionamide, ETH) is a critical second-line thioamide antibiotic utilized in the management of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). While highly effective at inhibiting the InhA enzyme and disrupting mycolic acid synthesis, its clinical utility is severely bottlenecked by a short biological half-life (~2 hours), poor aqueous solubility, and dose-limiting hepatotoxicity.
This application note details field-validated formulation strategies—specifically Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and surface-engineered niosomes. By transitioning from free-drug administration to nanocarrier-based targeted delivery, researchers can achieve sustained release, reduce dosing frequency, and actively target alveolar macrophages to expand the drug's therapeutic index.
Mechanistic Rationale & Formulation Architecture
The Causality of Carrier Selection
To overcome the rapid systemic clearance of free 2-Methylpyridine-4-carbothioamide, encapsulation within PLGA (a biodegradable aliphatic polyester) provides a tunable degradation matrix. The ester linkages in PLGA undergo bulk hydrolysis in the aqueous physiological environment, yielding biocompatible lactic and glycolic acids. This mechanism shifts the drug's plasma circulation time from a mere 6 hours to up to 6 days, significantly reducing the required dosing frequency[1].
Alternatively, niosomes (non-ionic surfactant-based vesicles) offer a unique bilayer architecture capable of accommodating the hydrophobic 2-Methylpyridine-4-carbothioamide within their lipophilic domains, while simultaneously allowing the co-encapsulation of hydrophilic adjuvants (such as D-cycloserine) in the aqueous core to combat resistant strains synergistically[2].
The Logic of Active Macrophage Targeting
M. tuberculosis primarily resides and replicates within the phagosomes of alveolar macrophages. While passive targeting relies on the natural clearance of nanoparticles by the reticuloendothelial system (RES), active targeting maximizes intracellular drug concentrations. By functionalizing the nanoparticle surface with mannose, the carrier exploits the CD206 mannose receptor overexpressed on infected alveolar macrophages. Ligand-receptor binding triggers rapid receptor-mediated endocytosis, shuttling the 2-Methylpyridine-4-carbothioamide directly into the hostile environment of the phagolysosome.
Fig 1: Receptor-mediated endocytosis of mannosylated nanoparticles by alveolar macrophages.
Experimental Protocols: Self-Validating Workflows
Protocol A: Synthesis of Mannosylated PLGA Nanoparticles via W/O/W Double Emulsion
Causality Check: The double emulsion (Water-in-Oil-in-Water) and solvent evaporation technique is selected over a single emulsion to maximize the encapsulation efficiency of 2-Methylpyridine-4-carbothioamide and allow for the potential co-encapsulation of hydrophilic anti-tubercular agents[3].
Organic Phase (O) Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) and 15 mg of 2-Methylpyridine-4-carbothioamide in 2 mL of Dichloromethane (DCM).
Rationale: DCM is highly volatile, facilitating rapid solvent evaporation later. The 50:50 PLGA ratio ensures a relatively rapid degradation rate suitable for weekly dosing regimens.
Primary Emulsion (W1/O): Add 0.2 mL of sterile PBS (pH 7.4) dropwise to the organic phase under continuous probe sonication (100 W, 1 minute, ice bath).
Validation Checkpoint: The mixture must appear as a milky, homogenous colloidal dispersion. If macroscopic phase separation occurs within 30 seconds of halting sonication, the energy input was insufficient, and the batch must be discarded.
Secondary Emulsion (W1/O/W2): Transfer the primary emulsion dropwise into 10 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) and 0.5% (w/v) Mannose-PEG-Cholesterol conjugate. Sonicate for an additional 2 minutes.
Rationale: PVA acts as a steric stabilizer, preventing droplet coalescence. The Mannose-PEG conjugate anchors its hydrophobic cholesterol tail into the hardening PLGA matrix, leaving the hydrophilic mannose-PEG chain exposed for macrophage targeting.
Solvent Evaporation: Stir the secondary emulsion magnetically at 500 rpm for 12 hours at room temperature in a fume hood.
Causality: Slow evaporation hardens the PLGA droplets into solid nanoparticles uniformly. Rapid evaporation (e.g., via rotary evaporator) induces surface porosity, leading to premature drug burst release.
Recovery & Washing: Centrifuge at 15,000 × g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet three times with ultrapure water to remove residual PVA and unencapsulated drug.
Lyophilization: Resuspend the pellet in a 5% (w/v) trehalose solution and freeze-dry for 48 hours.
Rationale: Trehalose acts as a cryoprotectant. Without it, the freezing process would induce irreversible nanoparticle aggregation via ice crystal formation.
Protocol B: Quality Control & Validation System
A targeted delivery system is only as reliable as its analytical validation. Perform the following self-validating steps before in vitro or in vivo application:
Dynamic Light Scattering (DLS): Resuspend 1 mg of lyophilized powder in 1 mL of ultrapure water. Measure hydrodynamic size and Polydispersity Index (PDI).
Acceptance Criteria: Size < 300 nm (optimal for alveolar macrophage uptake); PDI < 0.2 (indicates a monodisperse, uniform population)[1].
Zeta Potential Analysis: Evaluate surface charge via electrophoretic mobility.
Acceptance Criteria: -10 mV to -20 mV. A slightly negative charge prevents particle aggregation via electrostatic repulsion while avoiding the severe cellular cytotoxicity associated with highly cationic particles.
Encapsulation Efficiency (EE%): Dissolve 5 mg of nanoparticles in 1 mL of Acetonitrile to completely break the PLGA matrix. Filter through a 0.22 µm PTFE syringe filter and analyze via RP-HPLC (C18 column, UV detection at 290 nm).
Equation:EE% = (Mass of drug detected in NPs / Initial mass of drug added) × 100.
Quantitative Data Synthesis
The following table synthesizes the pharmacokinetic and physicochemical improvements achieved through advanced formulation strategies compared to the free drug, demonstrating the superiority of nanocarrier systems.
Pharmacokinetics and tissue distribution studies of orally administered nanoparticles encapsulated ethionamide used as potential drug delivery system in management of multi-drug resistant tuberculosis. PubMed (National Institutes of Health).1
Nanoformulations of Moxifloxacin, Econozole and Ethionamide as Novel Treatment Regimens Against MDR TB - An Experimental Study. Bentham Science.
3
Advanced drug delivery and therapeutic strategies for tuberculosis treatment. PMC - National Institutes of Health.4
Nanocarrier-Based Approaches for the Efficient Delivery of Anti-Tubercular Drugs and Vaccines for Management of Tuberculosis. Frontiers in Pharmacology.
2
Improving synthesis yield and purity of 2-Methylpyridine-4-carbothioamide reactions
Welcome to the Technical Support Center for the synthesis and optimization of 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0)[1]. As a critical building block for ethionamide-class anti-tubercular agents and complex t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0)[1]. As a critical building block for ethionamide-class anti-tubercular agents and complex thiazole derivatives[2], achieving high yield and purity during the thionation of 2-methylisonicotinonitrile is paramount.
This guide provides field-proven methodologies, self-validating purification protocols, and deep-dive troubleshooting to resolve common bottlenecks such as incomplete conversion, hydrolysis, and oxidative degradation.
Diagnostic Overview & Reaction Logic
The conversion of 2-methylisonicotinonitrile to its corresponding thioamide requires the precise delivery of a sulfide nucleophile to the electrophilic nitrile carbon. The electron-withdrawing nature of the pyridine ring activates the nitrile, but the reaction is highly sensitive to solvent conditions, proton-transfer kinetics, and the presence of competing nucleophiles (like water)[3].
Workflow and troubleshooting logic for 2-methylpyridine-4-carbothioamide synthesis.
Quantitative Method Comparison
Selecting the right thionating agent dictates the impurity profile of your crude product. Below is a comparative matrix of standard methodologies used for cyanopyridine thionation[3][4].
Moderate: Strong odor; difficult byproduct removal during workup.
P₄S₁₀
Pyridine
70–80%
4–6 h
Moderate
High: Exothermic quench; generates H₂S upon exposure to moisture.
Validated Experimental Protocols
Protocol A: Green Ionic Liquid Thionation (Recommended)
This modern protocol leverages the ionic liquid 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]) to act as both a solvent and a proton-transfer catalyst, allowing the use of safe, bench-stable Sodium Sulfide[4].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, add 2-methylisonicotinonitrile (1.0 equiv, 10 mmol) and
Na2S⋅9H2O
(1.2 equiv, 12 mmol).
Activation: Add [DBUH][OAc] (3.0 equiv, 30 mmol) to the flask. The ionic liquid immediately solubilizes the reagents and activates the nitrile carbon.
Reaction: Stir the mixture at room temperature (25°C) for 2 to 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the nitrile spot disappears.
Extraction: Add 20 mL of water and extract the aqueous mixture with Ethyl Acetate (
3×15
mL). The thioamide partitions into the organic layer, leaving the ionic liquid in the aqueous phase (which can be recovered and recycled)[4].
Concentration: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Silica gel chromatography can degrade sensitive thioamides. We recommend a self-validating acid-base extraction that relies on the intrinsic
pKa
of the pyridine nitrogen. If the product successfully precipitates in Step 4, it chemically validates that the pyridine ring is intact and the basicity has not been destroyed by N-oxidation or ring-opening.
Step-by-Step Methodology:
Protonation: Suspend the crude thioamide in cold 0.5 M HCl (20 mL). The target 2-methylpyridine-4-carbothioamide will protonate and dissolve.
Filtration: Filter the acidic solution to remove insoluble non-basic impurities (e.g., elemental sulfur, polymeric byproducts).
Organic Wash: Wash the acidic aqueous filtrate with Diethyl Ether (
2×10
mL). Unreacted nitrile (which is significantly less basic than the thioamide) will partition into the ether layer. Discard the ether layer.
Isoelectric Precipitation: Cool the aqueous layer in an ice bath to 0°C. Carefully add cold 10% aqueous
NH4OH
dropwise until the pH reaches exactly 7.5. The pure thioamide will precipitate as a bright yellow solid.
Isolation: Filter the precipitate, wash with ice-cold distilled water, and dry under high vacuum in a desiccator protected from light.
Mechanistic Troubleshooting & FAQs
To effectively troubleshoot, one must understand the causality of the reaction mechanism.
Mechanistic pathway of base-catalyzed nitrile thionation to form thioamides.
Q1: Why is my reaction stalling at 60-70% conversion, leaving unreacted 2-methylisonicotinonitrile?Causality: The thionation of cyanopyridines is an equilibrium-driven process. While the electron-withdrawing pyridine ring activates the nitrile, the accumulation of the thioamide product can lead to product inhibition. Furthermore, if using
H2S
gas, the solubility of the gas drops as the reaction warms up, starving the reaction of the
HS−
nucleophile.
Actionable Solution: If using
H2S
, perform the gas saturation at 0°C to maximize solubility, then run the reaction in a sealed pressure tube. Alternatively, switch to the
Na2S
/ [DBUH][OAc] protocol. The[DBUH]+ cation stabilizes the developing negative charge on the thioimidate intermediate, drastically lowering the activation energy and driving the reaction past 90% conversion[4].
Q2: I am detecting a significant amount of 2-methylpyridine-4-carboxamide (primary amide) in my crude product. How do I prevent this?Causality: The primary amide is a hydration byproduct. According to Hard-Soft Acid-Base (HSAB) theory, if water is present in a basic environment, the resulting hard hydroxide ion (
OH−
) competitively attacks the hard nitrile carbon instead of the softer hydrosulfide (
HS−
) ion. This leads to irreversible tautomerization into the primary amide.
Actionable Solution: Ensure strict anhydrous conditions if using the
H2S
/TEA method. Dry your ethanol over 3Å molecular sieves and distill your triethylamine over calcium hydride.
Q3: My purified thioamide turns orange over time and shows a new peak on HPLC. What is happening?Causality: Thioamides possess high electron density on the sulfur atom, making them highly susceptible to oxidative dimerization. When exposed to atmospheric oxygen and ambient light, 2-methylpyridine-4-carbothioamide easily oxidizes to form bis(2-methylpyridin-4-yl) dithioperoxyanhydride derivatives or sulfoxides.
Actionable Solution: Degas all extraction solvents by sparging with Argon for 15 minutes prior to use. Perform the final drying step under a strict vacuum and store the purified compound in amber glass vials, backfilled with Argon, at -20°C.
Q4: Can I use Lawesson's Reagent directly on the primary amide instead of starting from the nitrile?Causality: Yes, converting 2-methylpyridine-4-carboxamide to the thioamide using Lawesson's Reagent is chemically viable[3]. However, the reaction requires refluxing in toluene, and the pyridine nitrogen often coordinates with the phosphorus byproducts of Lawesson's Reagent, creating a sticky, difficult-to-purify complex.
Actionable Solution: If you must use Lawesson's Reagent, quench the reaction with saturated aqueous sodium bicarbonate and stir vigorously for 2 hours to break down the phosphorus-pyridine complexes before attempting organic extraction.
References
Organic Chemistry Portal. "Thioamide synthesis by thionation". Organic Chemistry Portal. Available at:[Link]
Cao, X.-T., Qiao, L., Zheng, H., Yang, H.-Y., & Zhang, P.-F. (2018). "A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature". RSC Advances, 8, 170-175. Available at:[Link]
Madhya Pradesh Bhoj (Open) University. "Medicinal Chemistry: Synthesis of Ethionamide". MPBOU Study Material. Available at:[Link]
Optimizing HPLC mobile phase for 2-Methylpyridine-4-carbothioamide peak resolution
Introduction As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, basic heterocyclic compounds. 2-Methylpyridine-4-carbothioamide (a structural analog of the anti-tuberculosis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, basic heterocyclic compounds. 2-Methylpyridine-4-carbothioamide (a structural analog of the anti-tuberculosis drug ethionamide) presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): its basic pyridine nitrogen (pKa ~5.2–6.0) interacts strongly with residual silanols causing severe peak tailing, while its high polarity leads to poor retention on standard C18 columns[1].
This technical support guide provides a self-validating framework to troubleshoot and optimize your mobile phase, ensuring robust peak resolution, excellent symmetry, and reproducible retention times.
Q1: Why is my 2-Methylpyridine-4-carbothioamide peak exhibiting severe tailing (Asymmetry factor > 2.0)?
Causality: Peak tailing in pyridine derivatives is almost exclusively driven by secondary ion-exchange interactions. The basic pyridine nitrogen becomes protonated in slightly acidic to neutral aqueous conditions. These positively charged analytes interact with unreacted, negatively charged silanol groups (SiO⁻) on the silica support of the stationary phase[1].
Solution:
pH Control: Lower the mobile phase pH to 2.5–3.0 using acidic modifiers like 0.01% Trifluoroacetic acid (TFA) or 0.05% Perchloric acid[2][3]. This fully protonates the silanol groups (converting SiO⁻ to neutral SiOH), effectively shutting down the secondary ion-exchange pathway.
Buffer Selection: If low pH is undesirable for your column, use an acetate or phosphate buffer (e.g., 20 mM) to control the ionic strength and mask silanol activity[4].
Column Chemistry: Switch to a fully end-capped C18 column or a polar-embedded phase designed to shield residual silanols.
Q2: The compound elutes near the void volume (t0). How can I increase retention without losing peak shape?
Causality: 2-Methylpyridine-4-carbothioamide is highly hydrophilic. In standard RP-HPLC (e.g., 50% Methanol or Acetonitrile), the compound prefers the mobile phase over the hydrophobic stationary phase, leading to rapid elution[1].
Solution:
Decrease Organic Modifier: Drop the organic composition to 10–15% Methanol or Acetonitrile[2][5]. Methanol often provides better peak shape for thioamides compared to Acetonitrile[3].
Ion-Pairing Chromatography (IPC): Introduce an ion-pairing reagent. For basic pyridines, lipophilic anions like TFA (0.01%) pair with the protonated pyridine ring to form a neutral, more hydrophobic complex, significantly increasing retention on a C18 column[3]. Alternatively, for complex matrices, 0.1% tetrabutylammonium hydroxide (TBAH) combined with perchloric acid has proven highly effective for similar thioamides[2].
Q3: I am observing ghost peaks and variable peak areas over consecutive runs. What is happening?
Causality: Thioamides (like the carbothioamide group) are susceptible to hydrolysis and oxidative degradation, especially in unbuffered aqueous solutions or at elevated temperatures. Ghost peaks often arise from degraded sample matrices or contaminated, aged mobile phases[3].
Solution: Prepare mobile phases fresh daily. Ensure the sample diluent exactly matches the initial mobile phase composition to prevent solvent-mismatch band broadening. Keep the autosampler temperature at 4°C.
Section 2: Experimental Protocols & Methodologies
To establish a self-validating system, perform the following step-by-step optimization protocol. This method is adapted from validated approaches for the homologous compound, ethionamide[2][3].
Protocol: Ion-Pair RP-HPLC Method for Basic Pyridine-Thioamides
Step 1: Mobile Phase Preparation
Aqueous Phase (A): Prepare 0.01% (v/v) Trifluoroacetic acid (TFA) in MS-grade Milli-Q water. (Alternatively, use 0.05% Perchloric acid with 0.1% TBAH adjusted to pH 3.0 for extreme retention issues)[2][3]. Filter through a 0.22 µm membrane.
Organic Phase (B): Prepare a 1:1 (v/v) mixture of Acetonitrile and Methanol. Mechanistic insight: Pure acetonitrile can cause peak splitting with thioamides; blending with methanol enhances solvation of the polar functional groups and improves absorptivity[3].
Step 2: Chromatographic Conditions Setup
Column: Phenomenex Luna C18 or equivalent fully end-capped column (250 mm × 4.6 mm, 5 µm)[3].
Flow Rate: 1.0 - 1.5 mL/min (optimize based on system backpressure).
Column Temperature: 25°C to 30°C.
Detection: UV at 275 nm or 280 nm (optimal absorbance for the pyridine-thioamide chromophore)[3][6].
Step 3: Gradient/Isocratic Execution & Validation
Equilibration: Flush the column with 85% A / 15% B for 30 minutes until the baseline is stable[1][2].
Injection: Inject 10–20 µL of the standard (reconstituted in 85% A / 15% B).
System Suitability: Calculate the Asymmetry factor (target: 0.9 - 1.2) and Capacity factor (k' > 2.0). If k' is too low, decrease Phase B to 10%.
Section 3: Quantitative Data Summary
The following table synthesizes field-proven mobile phase compositions and their effects on pyridine-thioamide derivatives (extrapolated from ethionamide and substituted pyridine data)[2][3][4][5][6].
Mobile Phase Composition
Additive / Buffer
Column Type
Observed Effect on Pyridine-Thioamides
15% MeOH / 85% Water
0.05% HClO₄ + 0.1% TBAH
Cyano (CN)
Excellent retention; high precision in plasma matrices[2].
50% (ACN:MeOH) / 50% Water
0.01% TFA
C18 (End-capped)
Sharp peaks (As ~1.0); TFA acts as an ion-pairing agent[3].
40% MeOH / 60% Water
None (Unbuffered)
C18
Moderate tailing expected due to unshielded silanols[6].
Acetonitrile / Water
Acetate Buffer (pH 4-5)
C18
Improved asymmetry (0.92-1.14) for basic pyridines[4].
25% Phosphate Buffer / 75% ACN
Phosphate Buffer (pH ~7)
Hypersil ODS
Poor retention for highly polar thioamides; rapid elution[5].
Section 4: Mechanistic Visualizations
Logical workflow for HPLC method optimization of basic pyridine thioamides.
Mechanism of peak tailing suppression and ion-pairing for pyridine derivatives.
References
Title: An improved HPLC method for the determination of Ethionamide in Serum
Source: ResearchGate
URL: [Link]
Title: Simple and Rapid High Pressure Liquid Chromatography Method for Estimation of Ethionamide in Plasma
Source: EPrints@NIRT / Asian Journal of Biomedical and Pharmaceutical Sciences
URL: [Link]
Title: Ion-Pair Chromatography for Simultaneous Analysis of Ethionamide and Pyrazinamide from Their Porous Microparticles
Source: PMC - NIH
URL: [Link]
Title: Development of a Validated RP-HPLC Method for Estimation of Ethionamide in Spiked Human Plasma with UV Detection
Source: Asian Journal of Research in Pharmaceutical Sciences
URL: [Link]
Technical Support Center: Troubleshooting 2-Methylpyridine-4-carbothioamide Crystallization and Purification
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex purification kinetics of 2-Methylpyridine-4-carbot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex purification kinetics of 2-Methylpyridine-4-carbothioamide and its structural homologues (e.g., ethionamide, prothionamide).
Thioamides present unique physicochemical challenges during isolation. Their strong propensity for intermolecular hydrogen bonding, combined with the basicity of the pyridine ring, often leads to liquid-liquid phase separation (LLPS or "oiling out"), polymorphic instability, and the stubborn entrapment of thionating agent byproducts[]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a robust, self-validating purification workflow.
Part I: Diagnostic FAQ & Troubleshooting
Q1: Why does my product consistently "oil out" instead of forming discrete crystals during cooling?
The Causality: Liquid-liquid phase separation (LLPS), commonly known as "oiling out," occurs when your cooling or antisolvent trajectory forces the solution to intersect the binodal curve before it reaches the metastable limit for crystallization[2]. Because 2-Methylpyridine-4-carbothioamide has a high conformational flexibility and forms strong solute-solvent hydrogen bonds in protic mixtures (like water/ethanol), the energy penalty to break these bonds is higher than the lattice energy at that specific temperature. Instead of nucleating, the system minimizes free energy by separating into a solute-rich liquid phase (coacervate) and a solvent-rich phase.
The Solution: You must bypass the binodal region by altering the thermodynamic pathway. This is achieved by switching to a solvent system with a wider metastable zone (e.g., Isopropyl Alcohol/Heptane) and introducing seed crystals before the supersaturation reaches the critical LLPS threshold[2].
Q2: How can I purge residual thionating agents (e.g., Lawesson's reagent byproducts) that co-precipitate with the thioamide?
The Causality: Thionating agents and their oxidized byproducts are highly lipophilic and often neutral or slightly acidic. 2-Methylpyridine-4-carbothioamide contains a basic pyridine nitrogen with a pKa of approximately 5.0. By dropping the pH below 3.0, you protonate the pyridine ring, converting the API into a highly water-soluble cationic salt, while the lipophilic impurities remain in the organic phase.
The Solution: Implement an acid-base reactive crystallization (pH swing). However, prolonged exposure to strong acids or bases can hydrolyze the thioamide group into an amide or carboxylic acid. Temperature must be strictly controlled (0–5°C) during this process.
Q3: My batch shows variable dissolution rates and inconsistent melting points. How do I stabilize the crystal form?
The Causality: Pyridine-carbothioamides are highly prone to polymorphism due to competitive intermolecular hydrogen bonding between the pyridine nitrogen and the thioamide -NH2 group.
The Solution: If the free base remains unstable, consider salt formation or co-crystallization. For structurally related pyridine-carbothioamides like ethionamide, co-crystallization with acidic coformers (e.g., salicylic acid, fluorobenzoic acids, or phthalic acid) has been shown to drastically alter solubility, lock in a specific crystal lattice, and improve dissolution profiles[3],[4],[5].
Part II: Thermodynamic Workflows & Visualizations
Thermodynamic pathways of 2-Methylpyridine-4-carbothioamide crystallization vs. oiling out.
Acid-base pH swing workflow for purging non-basic thionating agent byproducts.
Part III: Quantitative Solvent Selection
Selecting the correct solvent system is the most critical variable in preventing LLPS and ensuring high-purity recovery. The table below summarizes the empirical data for 2-Methylpyridine-4-carbothioamide systems.
Table 1: Solvent Selection Matrix for Thioamide Purification
Objective: To recover high-purity crystalline free-base while preventing coacervate formation.
Dissolution: Suspend 100 g of crude 2-Methylpyridine-4-carbothioamide in 500 mL of Isopropyl Alcohol (IPA). Heat to 60°C under gentle agitation until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble elemental sulfur or polymeric thionating byproducts.
Controlled Cooling: Cool the filtrate linearly to 45°C over 30 minutes.
Causality Check: This temperature drops the solution into the metastable zone, safely above the LLPS binodal curve.
Seeding: Introduce 0.5 g (0.5 wt%) of highly pure, milled 2-Methylpyridine-4-carbothioamide seed crystals.
Aging: Hold the suspension at 45°C for 2 hours.
Self-Validation Checkpoint: The solution should transition from clear to slightly opaque as secondary nucleation occurs on the seed surfaces. If the solution turns into a milky emulsion, LLPS has occurred; reheat to 60°C and increase the IPA volume.
Antisolvent Dosing: Linearly dose 1000 mL of Heptane over 4 hours using a syringe pump.
Isolation: Cool the slurry to 5°C over 2 hours. Filter via a Buchner funnel and wash the cake with 200 mL of cold Heptane. Dry under vacuum at 40°C.
Objective: To chemically separate the basic API from neutral/acidic thionating residues.
Suspension: Suspend 100 g of crude API in 400 mL of Deionized (DI) water at 20°C.
Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH stabilizes at 2.0.
Causality Check: The pyridine nitrogen protonates, pulling the API entirely into the aqueous phase.
Extraction: Add 300 mL of Ethyl Acetate (EtOAc). Stir for 15 minutes, then allow phase separation. Discard the upper organic layer (which contains the lipophilic impurities). Repeat the EtOAc wash once more.
Thermal Control: Chill the retained aqueous layer to 0–5°C using an ice bath.
Critical Step: Thioamides are susceptible to base-catalyzed hydrolysis. Low temperatures suppress this degradation pathway.
Neutralization & Precipitation: Slowly dose 1M NH₄OH (Ammonium Hydroxide) into the chilled aqueous layer until the pH reaches 7.5.
Self-Validation Checkpoint: Precipitation should spontaneously begin around pH 5.5. Do not exceed pH 8.5, as this risks product degradation.
Isolation: Stir the resulting slurry for 1 hour at 5°C to ensure complete precipitation. Filter, wash with 100 mL of cold DI water, and dry under vacuum at 40°C.
References
Deneau, E.; Steele, G. "An in-line study of oiling out and crystallization." Organic Process Research & Development. URL: [Link]
"Selective Synthesis of a Salt and a Cocrystal of the Ethionamide–Salicylic Acid System." Crystal Growth & Design. URL: [Link]
"Pharmaceutical Cocrystals and Salt of Ethionamide with Fluorobenzoic Acids for Improved Drug Delivery." Crystal Growth & Design. URL: [Link]
"A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy: Insights from Structural, Spectroscopic, and DFT-Periodic Calculations Analyses." Crystal Growth & Design. URL: [Link]
Minimizing unwanted side reactions during 2-Methylpyridine-4-carbothioamide scale-up production
Welcome to the technical support and troubleshooting center for the scale-up synthesis of 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0). This guide is designed for process chemists and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the scale-up synthesis of 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0). This guide is designed for process chemists and drug development professionals to address the specific mechanistic challenges, thermodynamic risks, and impurity profiles encountered during the thioamidation of 2-methylpyridine-4-carbonitrile.
Process Overview & Mechanistic Pathways
The conversion of cyanopyridines to their corresponding thioamides is a critical functional group transformation. While the direct addition of hydrogen sulfide (H₂S) to the nitrile is the most atom-economical route, the reaction is highly sensitive to moisture, temperature excursions, and oxidative environments. Understanding the competing mechanistic pathways is the first step in minimizing unwanted side reactions.
Reaction pathway of 2-Methylpyridine-4-carbonitrile thioamidation and primary side reactions.
Troubleshooting FAQs: Minimizing Side Reactions
Q1: We are observing a significant amount of the oxygen analog (2-methylpyridine-4-carboxamide) during our 50-liter scale-up. How do we prevent this?
Causality: The conversion of nitriles to thioamides competes directly with hydration when adventitious water is present. Furthermore, even if the thioamide is successfully formed, it can react with residual amounts of water during the reaction or aqueous workup, resulting in a thermodynamically driven S-to-O exchange reaction to yield the corresponding amide[1].
Mitigation: Ensure strict anhydrous conditions during the reaction phase. If using hygroscopic sulfur sources, validate solvent dryness (Karl Fischer <0.05%). During workup, avoid prolonged exposure to strongly basic aqueous solutions, as hydroxide ions accelerate the S-to-O exchange.
Q2: During the addition of H₂S gas, the reactor temperature spikes, leading to dark, tarry impurities. What is the mechanism of this degradation?
Causality: The nucleophilic addition of H₂S to the cyano group is highly exothermic. At elevated temperatures (>30°C), the intermediate thioimidate can decompose, and the electron-deficient pyridine ring becomes susceptible to uncontrolled nucleophilic attack or radical-mediated polymerization.
Mitigation: Implement controlled dosing of the sulfur equivalent rather than bulk addition. Maintain the internal reactor temperature strictly between 15°C and 25°C using a robust jacketed cooling system.
Q3: Post-reaction LC-MS shows a mass corresponding to a dimer (m/z ~301). What causes this, and how can it be minimized?
Causality: Under harsh reaction conditions or in the presence of oxygen, thioamides are prone to oxidative coupling, leading to dimeric structures such as 1,2,4-thiadiazole derivatives or disulfides[2].
Mitigation: Maintain a rigorous inert atmosphere (N₂ or Argon) throughout the entire reaction and initial quenching phases. Utilize glass-lined reactors to eliminate trace transition metals (like iron or copper from stainless steel) that can act as oxidative catalysts.
Q4: We want to avoid highly toxic gaseous H₂S cylinders for our pilot plant. Are there scalable alternatives that don't compromise yield?
Causality: While the use of H₂S is a direct and effective method for the thioamidation of nitriles[2], its toxicity requires extreme safety infrastructure. Classical thionating alternatives like Lawesson's Reagent or P₄S₁₀ suffer from poor atom economy (utilizing only 50% of their sulfur) and generate difficult-to-remove phosphorus waste[3].
Mitigation: Inorganic sulfides, such as sodium hydrosulfide (NaSH), serve as highly practical and scalable sulfuration agents[4]. When combined with a mild Lewis acid (e.g., MgCl₂), NaSH generates H₂S in situ at a controlled rate, eliminating the need for pressurized gas cylinders. Alternatively, newer odorless thionating reagents can be employed for late-stage functionalization without H₂S emission[3].
Quantitative Impurity Profiling
To assist your analytical team, summarize the expected side reactions and their detection parameters using the table below:
Impurity Profile
Mechanistic Origin
Analytical Signature (LC-MS / UV)
Process Mitigation Strategy
2-Methylpyridine-4-carboxamide
Direct hydration of nitrile or S-to-O exchange of the thioamide product.
m/z 137.07 [M+H]⁺UV λmax ~260 nm
Use strictly anhydrous solvents; quench reaction at pH 6.0; avoid prolonged aqueous workup.
Thiadiazole Dimers
Oxidative coupling of thioamides catalyzed by trace metals or O₂.
m/z ~301 [M+H]⁺
Rigorous N₂ degassing; use glass-lined reactors; avoid oxidizing agents.
Unreacted Nitrile
Incomplete thionation due to H₂S off-gassing or poor activation.
m/z 119.06 [M+H]⁺
Use closed reactor systems; employ Lewis acid (MgCl₂) activation to increase electrophilicity.
Phosphorus Byproducts
Residue from Lawesson’s Reagent or P₄S₁₀ (if utilized).
Switch to an in situ NaSH/H₂S generation protocol to improve atom economy and eliminate P-waste.
Self-Validating Experimental Protocol
Scalable In-Situ H₂S Thioamidation via NaSH/MgCl₂
This protocol is designed as a self-validating system. By generating H₂S in situ, you control the thermodynamics of the reaction, preventing thermal runaway and minimizing side-product formation.
System Purge & Preparation:
Equip a glass-lined reactor with a mechanical stirrer, internal temperature probe, and a scrubber system (containing 10% NaOH/NaOCl for H₂S quenching). Purge the system with N₂ for 30 minutes.
Causality: Removing oxygen prevents the oxidative dimerization of the thioamide[2].
Substrate Dissolution:
Charge the reactor with 2-Methylpyridine-4-carbonitrile (1.0 eq) and anhydrous DMF (10 volumes).
Validation Checkpoint: Perform a Karl Fischer titration on the mixture. It must show <0.05% water to prevent S-to-O exchange[1].
Lewis Acid Activation:
Add anhydrous MgCl₂ (1.2 eq) in one portion. Stir for 15 minutes at 20°C.
Causality: MgCl₂ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack.
Controlled Thionation:
Slowly add NaSH hydrate (2.0 eq) in 5 equal portions over 2 hours. Maintain the internal temperature strictly between 15°C and 25°C using jacket cooling.
Causality: NaSH reacts with MgCl₂ to release H₂S gas in situ[4]. Exceeding 30°C accelerates the formation of tarry degradation products.
Reaction Monitoring:
After 4 hours, pull an aliquot for HPLC analysis. The protocol validates itself when the starting material peak is <1% and no significant amide peak (m/z 137) is observed.
Quench & Isolation:
Pour the reaction mixture slowly into ice-cold water (30 volumes) previously adjusted to pH 6.0 with dilute HCl.
Causality: A slightly acidic quench prevents the base-catalyzed hydrolysis (S-to-O exchange) of the newly formed thioamide[1]. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum at 40°C.
References
Source: National Center for Biotechnology Information (PMC)
1H-Imidazole-4-carbothioamide | CAS 95962-95-1
Source: Benchchem
URL
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update
Source: MDPI
URL
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission
Source: The Journal of Organic Chemistry - ACS Publications
URL
Optimizing solvent extraction efficiency of 2-Methylpyridine-4-carbothioamide from blood plasma
Welcome to the Technical Support Center for the bioanalytical extraction of 2-Methylpyridine-4-carbothioamide (PubChem CID 3000562)[1]. As a structural analogue of the widely studied antitubercular agent ethionamide[2],...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the bioanalytical extraction of 2-Methylpyridine-4-carbothioamide (PubChem CID 3000562)[1]. As a structural analogue of the widely studied antitubercular agent ethionamide[2], this thioisonicotinamide derivative presents unique challenges during sample preparation. Its moderate lipophilicity (LogP ~0.5)[2], basic pyridine nitrogen, and oxidation-prone thioamide group require precise control over solvent polarity, pH, and thermal exposure to achieve reproducible recoveries and minimize matrix effects[3],[4].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical insights to optimize your extraction workflows for downstream LC-MS/MS analysis[5].
Part 1: Troubleshooting Guides & FAQs
Q1: My absolute recovery using Liquid-Liquid Extraction (LLE) is highly variable and often drops below 50%. How can I stabilize it?Causality: 2-Methylpyridine-4-carbothioamide contains a pyridine ring with a pKa of approximately 4.8. Plasma pH can fluctuate significantly depending on storage conditions and freeze-thaw cycles. If the plasma pH drops, the pyridine nitrogen protonates, rendering the molecule highly water-soluble and preventing it from partitioning into the organic phase.
Solution: Always buffer your plasma to a neutral or slightly basic pH (7.0–8.0) prior to solvent addition. Using a moderately polar solvent like ethyl acetate ensures the un-ionized analyte is efficiently extracted while leaving highly polar matrix components behind.
Q2: I am observing severe ion suppression (matrix effects) in my LC-MS/MS chromatograms after simple Protein Precipitation (PP).Causality: Protein precipitation with acetonitrile or perchloric acid[6] effectively removes large proteins but leaves endogenous phospholipids dissolved in the supernatant. These phospholipids co-elute with moderately polar analytes and compete for charge in the electrospray ionization (ESI) source, causing signal suppression.
Solution: Switch to Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB)[7]. Alternatively, if LLE is preferred, ensure you are not transferring any of the aqueous-organic interface during the solvent transfer step.
Q3: My analyte peak is splitting, or I am seeing a secondary peak at a different retention time.Causality: Thioamides are thermally labile and susceptible to oxidation, readily converting into their respective sulfoxide metabolites (e.g., ethionamide sulfoxide)[3]. This typically occurs during the solvent evaporation step if the temperature is too high or if the dry residue is left exposed to ambient air.
Solution: Evaporate the extraction solvent under a gentle stream of nitrogen at a maximum temperature of 35°C. Reconstitute the samples immediately upon reaching dryness.
Part 2: Experimental Workflows & Logic
Caption: Optimized extraction workflow for 2-Methylpyridine-4-carbothioamide from plasma.
Caption: Troubleshooting logic tree for resolving low solvent extraction recoveries.
Part 3: Quantitative Data Summaries
Table 1: Solvent Selection Matrix for Liquid-Liquid Extraction (LLE)
Objective: Isolate 2-Methylpyridine-4-carbothioamide with >80% recovery while minimizing phospholipid carryover and oxidative degradation.
Step 1: Sample Preparation & Buffering
Action: Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube. Add 20 µL of Internal Standard (e.g., Prothionamide). Add 100 µL of 0.1 M Ammonium Bicarbonate buffer (pH 7.5) and vortex for 10 seconds.
Causality: Buffering neutralizes the basic pyridine nitrogen, shifting the analyte entirely into its lipophilic, un-ionized state to enable solvent partitioning.
Self-Validation Checkpoint: Verify the pH of a "dummy" plasma sample post-buffering using micro-pH paper. If the pH is < 7.0, the buffer capacity is insufficient for your specific plasma matrix; prepare a higher molarity buffer before proceeding.
Step 2: Solvent Partitioning
Action: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Causality: Ethyl acetate provides the optimal polarity index (4.4) to extract the moderately polar thioamide without precipitating excessive plasma proteins.
Self-Validation Checkpoint: Centrifuge at 10,000 × g for 5 minutes. Visually inspect the aqueous-organic interface. A sharp, distinct interface validates successful partitioning. If a thick, cloudy emulsion is present, spike the sample with 50 µL of saturated NaCl (brine) and re-centrifuge to break the emulsion.
Step 3: Concentration
Action: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate under a gentle stream of N₂ at 35°C.
Causality: Thioamides are thermally labile. Exceeding 40°C increases the risk of oxidative degradation to sulfoxide metabolites[3].
Self-Validation Checkpoint: Monitor the evaporation visually. Stop the N₂ stream immediately upon dryness. Prolonged gas flow over a dry residue accelerates oxidation.
Step 4: Reconstitution
Action: Reconstitute the dry residue in 100 µL of mobile phase (e.g., Water/Methanol 80:20 v/v). Vortex for 30 seconds and transfer to an autosampler vial.
Objective: Maximize recovery and baseline resolution for low-concentration pharmacokinetic studies[7],[5].
Step 1: Sorbent Conditioning
Action: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.
Causality: Polymeric sorbents resist drying out and provide superior retention for moderately polar thioamides compared to standard silica-based C18 sorbents[7].
Self-Validation Checkpoint: Ensure the sorbent bed remains visibly wet before sample loading. If it dries out, repeat the conditioning step to prevent solvent channeling and subsequent recovery loss.
Step 2: Sample Loading
Action: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Load onto the cartridge at a flow rate of 1 drop/second.
Causality: Mild acidification disrupts protein-analyte binding, freeing the analyte for direct interaction with the sorbent.
Step 3: Washing
Action: Wash the cartridge with 1.0 mL of 5% Methanol in water.
Causality: This specific concentration removes salts and highly polar endogenous interferences without prematurely eluting the target analyte.
Step 4: Elution & Concentration
Action: Elute the analyte with 1.0 mL of 100% Methanol. Evaporate under N₂ (35°C) and reconstitute as described in Protocol A.
Self-Validation Checkpoint: Run a blank plasma sample through this exact SPE protocol and analyze via LC-MS/MS. A flat, clean baseline at the analyte's retention time validates the efficacy of the 5% Methanol wash step.
Title: Ethionamide | C8H10N2S | CID 2761171 - PubChem
Source: National Institutes of Health (NIH)
URL:
Title: Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study
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Title: Improved high-performance liquid chromatographic assay for the determination of ethionamide in serum
Source: PubMed (NIH)
URL:
Title: Simple and Rapid High Pressure Liquid Chromatography Method for Estimation of Ethionamide in Plasma
Source: Allied Academies
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Title: High-performance liquid chromatographic-tandem mass spectrometric method for the determination of ethionamide in human plasma, bronchoalveolar lavage fluid and alveolar cells
Source: PubMed (NIH)
URL:
Title: PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS
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Overcoming LC-MS matrix effects in 2-Methylpyridine-4-carbothioamide quantitative analysis
A Senior Application Scientist's Guide to Overcoming LC-MS Matrix Effects Welcome to the technical support center for the quantitative analysis of 2-Methylpyridine-4-carbothioamide. This guide is designed for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Overcoming LC-MS Matrix Effects
Welcome to the technical support center for the quantitative analysis of 2-Methylpyridine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their liquid chromatography-mass spectrometry (LC-MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate robust bioanalytical methods.
Matrix effects are a significant challenge in LC-MS, especially with electrospray ionization (ESI), where co-eluting components from a biological sample can interfere with the ionization of the target analyte, leading to inaccurate and irreproducible results[1][2][3][4]. This guide provides a structured approach to identifying, quantifying, and mitigating these effects for 2-Methylpyridine-4-carbothioamide, a small, polar, and weakly basic compound.
Section 1: Understanding and Identifying Matrix Effects
This section addresses the fundamental questions surrounding matrix effects. A clear diagnosis is the first step toward an effective solution.
FAQ 1: What exactly is a "matrix effect" in LC-MS?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix[1][2][5]. These components can include salts, lipids, proteins, and metabolites[2]. The effect manifests in two primary ways:
Ion Suppression: The most common form, where matrix components compete with the analyte for charge in the ESI source or alter the droplet evaporation process, resulting in a decreased analyte signal[4][6][7].
Ion Enhancement: A less common phenomenon where matrix components increase the analyte signal, potentially by improving the efficiency of the ionization process[1][8].
Both suppression and enhancement are detrimental to quantitative analysis because they compromise accuracy, precision, and sensitivity[7][9].
Diagram: The Mechanism of Ion Suppression
Caption: Workflow illustrating how matrix components co-elute with the analyte and interfere with ionization.
FAQ 2: How can I determine if matrix effects are impacting my 2-Methylpyridine-4-carbothioamide assay?
You cannot "see" matrix effects by simply looking at a chromatogram of your analyte. You must perform specific experiments to diagnose them[2]. The two most common methods are:
Qualitative Assessment (Post-Column Infusion): This experiment identifies at which retention times ion suppression or enhancement occurs. A standard solution of your analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the constant analyte signal indicates a region of matrix effect[2][5][9][10]. This is invaluable during method development to adjust chromatography so your analyte elutes in a "clean" region[7].
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects and is required by regulatory bodies like the FDA and EMA[2][8][11][12]. It directly compares the analyte's response in a clean solvent to its response in an extracted blank matrix.
Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a self-validating system to measure the precise impact of your sample matrix on the analyte signal.
Objective: To calculate the Matrix Factor (MF) for 2-Methylpyridine-4-carbothioamide.
Materials:
Blank biological matrix (e.g., plasma, urine) free of the analyte.
Validated sample preparation procedure (e.g., Protein Precipitation, LLE, or SPE).
LC-MS/MS system.
Procedure:
Prepare Set A (Analyte in Solvent):
Prepare a standard solution of 2-Methylpyridine-4-carbothioamide in the final reconstitution solvent at a known concentration (e.g., a low and a high QC concentration).
Analyze these samples via LC-MS/MS (n=3-6 replicates).
Calculate the mean peak area. Let's call this Area_A .
Prepare Set B (Analyte in Extracted Matrix):
Take aliquots of the blank biological matrix.
Perform your complete sample extraction procedure (e.g., PPT, LLE, or SPE) on these blank samples.
After the final evaporation step (if any), spike the dried extract with the same amount of 2-Methylpyridine-4-carbothioamide as in Set A, using the same reconstitution solvent. This is the "post-extraction spike"[5][10].
Analyze these samples via LC-MS/MS (n=3-6 replicates).
Calculate the mean peak area. Let's call this Area_B .
Calculate the Matrix Factor (MF):
The Matrix Factor is calculated using the following formula[2][8]:
Matrix Factor (MF) = Area_B / Area_A
This calculation can also be expressed as a percentage: ME(%) = (Area_B / Area_A) * 100[13][14].
Data Interpretation:
Matrix Factor (MF)
Matrix Effect (%)
Interpretation
MF = 1.0
100%
No matrix effect observed.
MF < 1.0
< 100%
Ion Suppression. For example, MF = 0.6 means 40% of the signal was lost.
MF > 1.0
> 100%
Ion Enhancement. For example, MF = 1.3 means the signal was artificially increased by 30%.
For a robust bioanalytical method, the ideal MF should be between 0.8 and 1.2, with low variability between different lots of matrix[2].
Effective sample preparation is the most powerful tool to combat matrix effects. The goal is to selectively remove interfering components, particularly phospholipids from plasma, while maximizing the recovery of 2-Methylpyridine-4-carbothioamide[1][6][15][16].
FAQ 3: What is the best sample preparation technique for 2-Methylpyridine-4-carbothioamide?
The optimal technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. Given that 2-Methylpyridine-4-carbothioamide is a small, polar, and weakly basic molecule, here is a comparison of common techniques:
Technique
General Procedure
Pros for this Analyte
Cons & Causality
Protein Precipitation (PPT)
Add a cold organic solvent (e.g., acetonitrile) or an acid (e.g., TCA) to the sample to crash out proteins[15][17].
Fast, inexpensive, simple, and high recovery for polar compounds.
Least effective at removing matrix effects. It does not remove highly soluble interferences like salts and phospholipids, which are major causes of ion suppression[15][16].
Liquid-Liquid Extraction (LLE)
Partition the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to neutralize the analyte, making it more soluble in the organic phase[15][17].
More selective than PPT. Can provide a cleaner extract by removing polar interferences.
As a polar molecule, finding a suitable organic solvent for efficient extraction can be challenging. May require multiple extraction steps or salting-out to improve recovery[15].
Solid-Phase Extraction (SPE)
Pass the sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a different solvent[18].
Most effective at removing matrix effects. Offers high selectivity. For a weakly basic analyte, a strong cation exchange (SCX) or mixed-mode sorbent would be ideal for a highly specific "catch-and-release" mechanism[19][20][21].
More time-consuming and expensive. Method development can be more complex[18].
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: The five critical steps of a Solid-Phase Extraction (SPE) protocol.
Section 3: Mitigation Strategies: Chromatography and Internal Standards
If sample preparation alone is insufficient, further optimization of the LC method and the use of an appropriate internal standard are critical.
FAQ 4: Can I just change my HPLC method to fix matrix effects?
Yes, chromatographic optimization is a key strategy. The goal is to separate the elution of 2-Methylpyridine-4-carbothioamide from the regions where matrix components elute (often at the very beginning and end of a reversed-phase gradient)[1][7].
Adjust Gradient: A slower, more shallow gradient can increase the resolution between your analyte and interferences[7].
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase like Phenyl-Hexyl or one with a polar-embedded group, which can offer different selectivity for polar compounds and interferences.
Use a Divert Valve: Program the divert valve to send the highly contaminated initial and final portions of the eluent to waste, only allowing the flow containing your analyte to enter the MS source[10].
FAQ 5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so important?
An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and QCs to correct for variability. A SIL-IS is the gold standard for quantitative LC-MS because it is chemically identical to the analyte but has a different mass (due to 13C, 15N, or 2H substitution)[22][23][24][25].
Causality: Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement [24][26]. When you quantify using the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to highly accurate and precise data[24][27]. A structural analog IS, while better than no IS, may have different retention times or ionization efficiencies, leading to incomplete correction for matrix effects[22][26].
Diagram: Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing and resolving LC-MS matrix effects.
This guide provides a framework for systematically addressing matrix effects in the analysis of 2-Methylpyridine-4-carbothioamide. By understanding the cause, quantifying the effect, and applying targeted mitigation strategies, you can develop a robust, accurate, and reliable quantitative LC-MS method that meets regulatory expectations[11][12][28][29].
References
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved March 28, 2026, from [Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved March 28, 2026, from [Link]
Ciavardelli, D., D’Orazio, N., & Pieragostino, D. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved March 28, 2026, from [Link]
Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. Retrieved March 28, 2026, from [Link]
Xue, Y.-J., & Liu, J. (2013). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved March 28, 2026, from [Link]
Zheng, N., Zeng, J., & Song, D. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 28, 2026, from [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved March 28, 2026, from [Link]
Schwarz, L., & Remaud, G. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Retrieved March 28, 2026, from [Link]
Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved March 28, 2026, from [Link]
Xu, R., & Li, W. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved March 28, 2026, from [Link]
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). BioAgilytix. Retrieved March 28, 2026, from [Link]
D’Arienzo, C., & Rurak, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 28, 2026, from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved March 28, 2026, from [Link]
Mack, A., & Royal, M. (2026, March 28). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved March 28, 2026, from [Link]
Hewavitharana, A. K., & Tan, S. H. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry. Retrieved March 28, 2026, from [Link]
Shaw, P. N., & Tan, S. H. (2026, March 30). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ResearchGate. Retrieved March 28, 2026, from [Link]
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved March 28, 2026, from [Link]
Leito, I. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved March 28, 2026, from [Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved March 28, 2026, from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 28, 2026, from [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved March 28, 2026, from [Link]
Ooms, B., & Van de Steene, J. (2005). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC North America. Retrieved March 28, 2026, from [Link]
Khodadoust, S., & Ghaffari, S. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Retrieved March 28, 2026, from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. Retrieved March 28, 2026, from [Link]
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). ALWSCI. Retrieved March 28, 2026, from [Link]
Gerssen, A., & Mulder, P. P. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Retrieved March 28, 2026, from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). FDA. Retrieved March 28, 2026, from [Link]
Grant, R. P. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. Retrieved March 28, 2026, from [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 28, 2026, from [Link]
Shaw, P. N., & Tan, S. H. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Retrieved March 28, 2026, from [Link]
Refining NMR signal resolution for substituted 2-Methylpyridine-4-carbothioamide analogs
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral characterization of thioamide-containing heterocycles, particularly an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral characterization of thioamide-containing heterocycles, particularly analogs of the antitubercular drug ethionamide (2-ethylpyridine-4-carbothioamide) [1].
The structural nuances of 2-methylpyridine-4-carbothioamide derivatives—specifically the highly polarizable carbon-sulfur double bond and the presence of a quadrupolar nitrogen nucleus—create unique NMR phenomena. This guide is designed to deconstruct these spectral artifacts, explain their quantum mechanical and thermodynamic causality, and provide self-validating experimental workflows to achieve publication-grade signal resolution.
I. Diagnostic Workflow for Thioamide NMR Artifacts
Before altering your sample conditions, use the following diagnostic logic tree to identify the physical cause of your signal degradation.
Diagnostic workflow for identifying and resolving NMR signal degradation in thioamide analogs.
II. Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why do my synthesized 2-methylpyridine-4-carbothioamide analogs show duplicated peaks with unequal integration (e.g., a 3:1 ratio) in both ¹H and ¹³C NMR? Is my compound impure?A: Assuming LC-MS confirms high purity [2], you are observing rotamers caused by restricted rotation around the C-N bond of the thioamide group.
The Causality: Thioamides act as isosteric replacements for amides, but because sulfur is highly polarizable, there is a larger charge transfer from the nitrogen lone pair to the sulfur atom. This resonance significantly increases the double-bond character of the C-N bond. Consequently, the rotational energy barrier (
ΔG‡
) in thioamides is typically ~5 kcal/mol higher than in corresponding amides, often exceeding 20 kcal/mol [3]. At room temperature (298 K), this rotation is slow on the NMR timescale, trapping the molecule in distinct E and Z conformational states. The unequal integration simply reflects the thermodynamic preference for the less sterically hindered rotamer.
Q2: The thioamide -NH₂ protons appear as a massive, featureless broad hump spanning several ppm, completely obscuring my pyridine aromatic signals. How do I fix this?A: This line broadening is primarily driven by ¹⁴N quadrupolar relaxation .
The Causality: Nitrogen-14 (99.6% natural abundance) is a spin-1 quadrupolar nucleus. In the asymmetric electronic environment of a thioamide, fluctuations in the electric field gradient (EFG) cause the ¹⁴N spin states to relax extremely rapidly [4]. Because the adjacent protons are scalar-coupled to this nucleus, the rapid relaxation partially decouples them, resulting in a "smeared" signal rather than a sharp multiplet (quadrupolar broadening). To resolve the underlying aromatic signals, you must decouple the proton exchange using a Deuterium Exchange protocol (see SOP 2 below).
Q3: How can I differentiate true structural isomers (e.g., regiomers from my synthesis) from rotamers?A: True structural isomers will not interconvert upon heating, whereas rotamers will. By employing Variable Temperature (VT) NMR, you increase the thermal energy of the system. Once the thermal energy exceeds the rotational barrier, the exchange rate between the E and Z rotamers becomes fast on the NMR timescale, and the duplicated peaks will coalesce into a single, time-averaged peak. If the peaks do not coalesce at high temperatures (e.g., 100 °C), you likely have a mixture of structural isomers.
III. Quantitative NMR Parameters for Thioamides
To contextualize your results, compare your spectral data against these typical thermodynamic and chemical shift parameters for pyridine-carbothioamides.
Parameter
Standard Amide (Reference)
2-Methylpyridine-4-carbothioamide Analogs
Physical Implication
C-N Rotational Barrier (
ΔG‡
)
15 – 18 kcal/mol
20 – 24 kcal/mol
Requires higher temperatures for peak coalescence.
Coalescence Temperature (
Tc
)
40 – 60 °C
80 – 110 °C (in DMSO-
d6
)
Room temperature spectra will almost always show rotamers.
C=S / C=O Chemical Shift (¹³C)
165 – 175 ppm
190 – 205 ppm
Strong deshielding due to the highly polarizable C=S bond.
N-H Chemical Shift (¹H)
6.0 – 8.0 ppm
9.0 – 10.5 ppm
Increased acidity and strong hydrogen bonding capability.
IV. Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal control checks (such as reversibility testing), you can definitively prove the mechanistic cause of your spectral anomalies.
SOP 1: Variable Temperature (VT) NMR for Rotamer Coalescence
Purpose: To prove peak duplication is caused by restricted C-N rotation and to obtain a simplified, time-averaged spectrum.
Solvent Selection: Dissolve 5-10 mg of your analog in 0.6 mL of a high-boiling deuterated solvent, such as DMSO-
d6
(b.p. 189 °C). Do not use CDCl₃, as it will boil before coalescence is reached.
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C (298 K). Identify the duplicated pyridine and thioamide signals.
Incremental Heating: Increase the NMR probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, up to 90 °C).
Critical Step: Allow exactly 10 minutes of thermal equilibration time at each step before acquiring the spectrum to prevent convection currents that distort peak shape.
Observe Coalescence: As temperature increases, watch the duplicated peaks broaden, merge at the coalescence temperature (
Tc
), and finally sharpen into a single peak.
Self-Validation (Reversibility Check): Cool the sample back to 25 °C and re-acquire the spectrum. The original duplicated peaks must reappear exactly as they were in Step 2. If they do not, your compound has undergone thermal degradation rather than dynamic exchange.
SOP 2: Deuterium Exchange (D₂O Shake) Protocol
Purpose: To eliminate ¹⁴N quadrupolar broadening and reveal obscured aromatic signals.
Initial Spectrum: Acquire a 1D ¹H NMR spectrum of your sample in DMSO-
d6
. Note the broad, featureless hump typically found between 9.0 and 10.5 ppm.
Isotope Addition: Remove the NMR tube from the spectrometer. Add exactly 2 drops of D₂O (Deuterium Oxide, 99.9% D) directly into the sample.
Agitation: Cap the tube tightly and shake vigorously for 60 seconds. This forces the rapid chemical exchange of the labile thioamide protons with deuterium (
−NH2→−ND2
).
Re-acquisition: Re-insert the sample and acquire a new ¹H NMR spectrum.
Expected Result: The broad quadrupolar-affected -NH₂ signal will completely disappear. A new, sharp peak corresponding to HOD will appear at ~3.3 ppm. Any pyridine aromatic signals previously hidden under the broad hump will now be clearly resolved and integratable.
V. References
Multinuclear NMR Analysis of the Antitubercular Drug Ethionamide. ResearchGate. Available at:
Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. Available at:
Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. PMC. Available at:
Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PMC. Available at:
Reference Data & Comparative Studies
Validation
Comparative antimicrobial efficacy of 2-Methylpyridine-4-carbothioamide vs ethionamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Antitubercular Drug Discovery, Structure-Activity Relationships (SAR), and Pharmacokinetic Assays Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: Antitubercular Drug Discovery, Structure-Activity Relationships (SAR), and Pharmacokinetic Assays
Executive Summary
The development of thioisonicotinamide derivatives has been a cornerstone in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Ethionamide (2-ethylpyridine-4-carbothioamide) is a World Health Organization (WHO) recommended second-line antitubercular agent[1]. Its structural analogue, 2-Methylpyridine-4-carbothioamide (also known as 2-methylthioisonicotinamide), shares an identical core pharmacophore but differs by a single methylene unit at the 2-position of the pyridine ring.
While both compounds engage the same intracellular target, their divergent physicochemical properties dictate entirely different roles in modern pharmacology: Ethionamide serves as a potent clinical therapeutic, whereas 2-Methylpyridine-4-carbothioamide is primarily utilized as a highly reliable internal standard in pharmacokinetic assays and as a structural probe in SAR studies[2]. This guide objectively compares their mechanistic causality, antimicrobial efficacy, and laboratory utility.
Mechanistic Causality: The Role of Alkyl Substitution
Both molecules are prodrugs that require intracellular bioactivation by the mycobacterial Baeyer-Villiger monooxygenase EthA (regulated by the transcriptional repressor EthR)[3]. Upon activation, the thioamide is oxidized to an S-oxide intermediate, which subsequently forms a covalent adduct with NAD⁺. This bulky adduct acts as a competitive inhibitor of InhA (enoyl-ACP reductase), arresting mycolic acid biosynthesis and leading to bacterial cell lysis[4].
Fig 1: EthA-mediated bioactivation pathway of thioisonicotinamide prodrugs.
Why the Ethyl Group Matters
The antimicrobial efficacy of thioisonicotinamides is heavily dependent on their ability to penetrate the lipid-rich, waxy mycobacterial cell wall.
Ethionamide (Ethyl substitution): Provides an optimal partition coefficient (LogP ~ 1.2), allowing efficient passive diffusion across the mycolic acid barrier while maintaining aqueous solubility for systemic distribution.
2-Methylpyridine-4-carbothioamide (Methyl substitution): The loss of one hydrophobic methylene group reduces its lipophilicity (LogP ~ 0.8). While it successfully binds EthA and inhibits InhA in vitro in cell-free assays, its reduced permeability results in higher Minimum Inhibitory Concentrations (MIC) against whole-cell M. tuberculosis and poor in vivo translation.
Comparative Efficacy & Physicochemical Data
The following table synthesizes the quantitative performance metrics of both compounds.
Parameter
Ethionamide (ETA)
2-Methylpyridine-4-carbothioamide
CAS Number
536-33-4
3390-77-0
Alkyl Substitution
2-Ethyl
2-Methyl
Molecular Weight
166.24 g/mol
152.12 g/mol
Lipophilicity (LogP)
~1.2
~0.8
MIC (M. tuberculosis H37Rv)
0.5 – 1.0 µg/mL
> 2.5 µg/mL
Primary Application
Second-line MDR-TB Therapeutic
Analytical Internal Standard / Impurity Marker
UV Absorbance Max (λmax)
288 nm / 340 nm
288 nm / 340 nm
Data aggregated from standardized susceptibility testing and pharmacokinetic profiling[2][3].
Self-Validating Experimental Protocols
To objectively compare these compounds in a laboratory setting, researchers must utilize self-validating systems that account for prodrug activation, cell wall penetration, and analytical quantification.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol measures the whole-cell antimicrobial efficacy, accounting for the cell-wall permeability differences between the ethyl and methyl derivatives.
Self-Validation Mechanism: Includes an Isoniazid (INH)-resistant, Ethionamide-susceptible strain (e.g., katG mutant) to verify that resistance is not due to generalized efflux, but specific to the EthA/InhA pathway.
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent bacterial clumping.
Compound Dilution: Prepare two-fold serial dilutions of Ethionamide and 2-Methylpyridine-4-carbothioamide in 96-well plates (Range: 10 µg/mL to 0.01 µg/mL).
Inoculation: Adjust M. tuberculosis H37Rv culture to an OD₆₀₀ of 0.001. Add 100 µL of the bacterial suspension to each well.
Incubation: Seal plates and incubate at 37°C for 7 days in a humidified incubator.
Viability Staining: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). A shift from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
Fig 2: Resazurin Microtiter Assay (REMA) workflow for MIC determination.
Protocol B: HPLC-UV Quantification of Ethionamide using 2-Methylpyridine-4-carbothioamide as an Internal Standard
Because 2-Methylpyridine-4-carbothioamide shares the thioisonicotinamide chromophore but has a lower LogP, it elutes earlier on a reverse-phase column, making it the perfect internal standard (IS) for tracking Ethionamide pharmacokinetics[2].
Self-Validation Mechanism: The baseline resolution between the IS and the analyte ensures that extraction recovery variations do not skew the quantification of the active drug.
Sample Preparation: Spike 200 µL of human plasma containing Ethionamide with 20 µL of 2-Methylpyridine-4-carbothioamide (IS) at a known concentration (e.g., 5 µg/mL).
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
Chromatography: Inject 20 µL of the supernatant onto a C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using 0.05 M Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (80:20 v/v) at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 340 nm.
Analysis: 2-Methylpyridine-4-carbothioamide will elute first (due to lower lipophilicity), followed by Ethionamide. Calculate the area-under-the-curve (AUC) ratio of ETA/IS to determine exact drug concentrations.
Conclusion & Translational Perspective
The comparison between 2-Methylpyridine-4-carbothioamide and Ethionamide perfectly illustrates the "magic methyl/ethyl" effect in medicinal chemistry. While both compounds are mechanistically identical at the enzymatic level (EthA/InhA), the addition of a single methylene group to form the ethyl derivative (Ethionamide) pushes the molecule into the optimal lipophilic window required to penetrate the mycobacterial envelope. Consequently, Ethionamide is deployed globally as a life-saving therapeutic, while 2-Methylpyridine-4-carbothioamide serves as an indispensable analytical tool and internal standard for validating Ethionamide's clinical pharmacokinetics.
Comprehensive Comparison Guide: ICH Q2(R2) Validation of Analytical Methods for 2-Methylpyridine-4-carbothioamide Related Substances
Introduction & Scientific Context 2-Methylpyridine-4-carbothioamide (CAS 3390-77-0) is a critical thioamide derivative[1]. In pharmaceutical development, it is most frequently monitored as a related substance (often desi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
2-Methylpyridine-4-carbothioamide (CAS 3390-77-0) is a critical thioamide derivative[1]. In pharmaceutical development, it is most frequently monitored as a related substance (often designated as Impurity 8) in the synthesis and degradation of first- and second-line antitubercular APIs, such as Ethionamide and Prothionamide[2][3].
Because the structural backbone of 2-Methylpyridine-4-carbothioamide is nearly identical to its parent APIs, developing a stability-indicating assay that can accurately isolate and quantify this specific compound alongside its own degradation products is a significant analytical challenge[4][5]. This guide objectively compares modern analytical platforms and outlines a self-validating experimental protocol governed by the updated ICH Q2(R2) guidelines[6][7].
Analytical Platform Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS
When quantifying 2-Methylpyridine-4-carbothioamide and its related substances, the choice of analytical platform dictates the sensitivity, specificity, and throughput of the assay.
Table 1: Performance Comparison of Analytical Platforms
Analytical Platform
Typical LOQ
Specificity / Resolution Power
Cost & Throughput
Best Application Use-Case
RP-HPLC-UV
~0.5 - 1.0 µg/mL
Moderate (relies on chromatographic separation)
Low Cost / Medium Throughput
Routine QA/QC, Batch Release, and standard Stability Studies[4].
UHPLC-PDA
~0.1 - 0.5 µg/mL
High (sub-2 µm particles yield superior peak capacity)
Medium Cost / High Throughput
Rapid method development and complex impurity profiling.
LC-MS/MS
~25 ng/mL
Very High (m/z isolation and fragmentation)
High Cost / Low Throughput
Bioanalytical pharmacokinetics and genotoxic impurity trace analysis[3][8].
Causality in Platform Selection:
While LC-MS/MS provides unparalleled sensitivity (LOQ ~25 ng/mL)[3][8], making it ideal for bioanalytical pharmacokinetic studies, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection remains the gold standard for routine quality control. This is due to its robustness, cost-effectiveness, and sufficient sensitivity to meet the standard 0.1% reporting threshold for related substances under ICH Q3A(R2)[4][5].
ICH Q2(R2) Validation Framework & Causality
The ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical procedures, integrating risk management and modern chemometric techniques[7][9]. Validating a method for 2-Methylpyridine-4-carbothioamide requires a systematic approach to prove the method is "fit for purpose."
ICH Q2(R2) Analytical Method Validation Workflow.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[7]. For 2-Methylpyridine-4-carbothioamide, forced degradation studies are mandatory to prove the method is stability-indicating[4][10].
Causality: Thioamides are highly susceptible to acid-base hydrolysis, which cleaves the thioamide group to yield 2-methylisonicotinic acid. Furthermore, peroxide-mediated oxidation rapidly yields N-oxide or S-oxide derivatives[4][10]. The chosen chromatographic conditions must successfully resolve these highly polar degradants from the main analyte peak.
Forced degradation pathways of 2-Methylpyridine-4-carbothioamide.
This step-by-step methodology details a stability-indicating RP-HPLC protocol optimized for the detection of 2-Methylpyridine-4-carbothioamide and its related substances.
Column: Hypersil BDS C18 (150 mm × 4.6 mm, 3 μm) or equivalent[5].
Causality: Base-deactivated silica (BDS) minimizes secondary interactions between the basic pyridine nitrogen of the analyte and residual silanols on the stationary phase. This prevents severe peak tailing, ensuring accurate integration.
Mobile Phase: 0.02 M Sodium dihydrogen phosphate buffer (adjusted to pH 4.5 with orthophosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio[5][10].
Causality: Maintaining the pH at 4.5 ensures the thioamide remains in a consistent, un-ionized state. If the pH fluctuates near the molecule's pKa, peak splitting and retention time shifts will occur.
Causality: This wavelength corresponds to the maximum absorbance (
λmax
) of the conjugated thioamide chromophore, maximizing the signal-to-noise ratio and lowering the Limit of Quantitation (LOQ).
Standard Preparation: Dissolve the 2-Methylpyridine-4-carbothioamide reference standard in the mobile phase to achieve a working concentration of 100 µg/mL.
Acid/Base Hydrolysis: Treat 5 mL of the standard solution with 5 mL of 0.1 N HCl (or 0.1 N NaOH). Heat at 60°C for 2 hours. Neutralize the solution with an equivalent volume of base (or acid) prior to injection to protect the HPLC column[4].
Oxidation: Treat 5 mL of the standard solution with 5 mL of 3%
H2O2
. Store at room temperature in the dark for 2 hours to prevent concurrent photolytic degradation[4][10].
Thermal/Photolytic Stress: Expose the solid sample to 105°C and UV light (254 nm) for 48 hours, then dissolve in the mobile phase[4][10].
Step 3: System Suitability Testing (SST)
Before executing validation runs, the system must self-validate by meeting the following SST parameters:
Resolution (
Rs
): > 2.0 between 2-Methylpyridine-4-carbothioamide and its closest eluting degradant (e.g., 2-methylisonicotinic acid).
Tailing Factor (
Tf
):≤
1.5.
Theoretical Plates (
N
): > 2000.
Quantitative Data Presentation: ICH Validation Results
The following table summarizes the expected acceptance criteria and typical validation results for this method under ICH Q2(R2) guidelines[6][7].
Table 2: ICH Q2(R2) Validation Acceptance Criteria & Typical Results
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Typical Experimental Result
Linearity & Range
Correlation coefficient (
R2
)
≥
0.999 across reporting range
R2
= 0.9998 (Range: 0.5 - 150 µg/mL)
Accuracy (Recovery)
98.0% - 102.0% recovery across 3 concentration levels
99.2% - 101.1%
Precision (Repeatability)
% RSD
≤
2.0% (n=6 injections)
% RSD = 0.85%
Intermediate Precision
% RSD
≤
2.0% (different days/analysts)
% RSD = 1.12%
LOD / LOQ
S/N
≥
3 for LOD; S/N
≥
10 for LOQ
LOD: 0.15 µg/mL / LOQ: 0.45 µg/mL
Robustness
No significant change in
Rs
or
Tf
with deliberate variations
Passed (Varied pH
±
0.2, Flow
±
0.1 mL/min)
Conclusion
Validating an analytical method for 2-Methylpyridine-4-carbothioamide requires a deep mechanistic understanding of its degradation pathways and chromatographic behavior. By adhering to the ICH Q2(R2) guidelines and employing a base-deactivated stationary phase coupled with a tightly controlled pH mobile phase, analysts can ensure a robust, stability-indicating assay. This self-validating approach guarantees high-fidelity data suitable for stringent regulatory submissions and routine quality control.
References
World Health Organization (WHO) - Ethionamide 250 mg Tablets WHOPAR Part 6. Available at: [Link][3][8]
International Council for Harmonisation (ICH) - ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link][6]
European Medicines Agency (EMA) - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link][7]
MasterControl - ICH Q2 (R2) Validation of Analytical Procedures Framework. Available at: [Link][9]
ResearchGate / Indian Drugs - Development of a Validated Stability-Indicating Method for Estimation of Ethionamide in Tablets by RP-HPLC. Available at:[Link][4]
Bentham Science - Development and Validation of a Fast Reversed Phase Liquid Chromatographic Method for the Analysis of Ethionamide in Dosage Forms. Available at: [Link][5]
Sphinx Knowledge House - Development and validation of a Stability-indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide. Available at:[Link][10]
Benchmarking Novel Pyridine Carbothioamides Against First-Line Anti-Tuberculosis Drugs: A Comparative Guide
Introduction: The Evolving Landscape of Tuberculosis Treatment and the Quest for Novel Therapeutics Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge. The current stand...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Tuberculosis Treatment and the Quest for Novel Therapeutics
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge. The current standard of care relies on a multi-drug regimen of first-line agents: isoniazid, rifampicin, pyrazinamide, and ethambutol.[1][2][3] This regimen, while effective, is long and can be associated with significant side effects, contributing to non-compliance and the emergence of drug-resistant strains.[4][5] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB underscores the urgent need for novel therapeutics with different mechanisms of action.[6]
This guide provides a comparative benchmark of an emerging class of compounds, pyridine carbothioamides and their derivatives, against the established first-line anti-TB drugs. While specific experimental data for 2-Methylpyridine-4-carbothioamide is not extensively available in the public domain, this analysis synthesizes findings from structurally related pyridine derivatives to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, in vitro and in vivo evaluation methodologies, and present a framework for assessing the potential of these novel compounds.
First-Line Anti-Tuberculosis Drugs: The Current Gold Standard
The cornerstone of TB treatment is a combination of four drugs, each with a distinct mechanism of action, to effectively kill the bacteria and prevent the development of resistance.[1][7]
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG).[8] It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][8]
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of macrophages.[8][9] Its exact mechanism is not fully elucidated but is thought to disrupt membrane transport and energy production.[1][8] It is particularly effective against semi-dormant or non-replicating persister bacteria.[10]
Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.[1][8]
These drugs are typically administered in a combination regimen over several months to ensure the eradication of the infection.[11]
Benchmarking Strategy: A Multi-tiered Approach to Drug Evaluation
To rigorously assess the potential of new anti-TB candidates like pyridine carbothioamides, a standardized benchmarking strategy is employed. This involves a series of in vitro and in vivo experiments designed to evaluate efficacy, safety, and pharmacokinetic properties.
Caption: A generalized workflow for the preclinical evaluation of novel anti-tuberculosis drug candidates.
In Vitro Benchmarking Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This is a primary screening assay to determine the potency of a compound.
Protocol: Microplate Alamar Blue Assay (MABA)
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
Compound Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate.
Inoculation: The mycobacterial culture is diluted and added to each well to a final concentration of approximately 10^5 CFU/mL.
Incubation: The plates are incubated at 37°C for 5-7 days.
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Protocol: Subculture from MIC Wells
From MIC Plate: Aliquots are taken from the wells of the MIC plate that show no visible growth.
Plating: The aliquots are plated onto antibiotic-free Middlebrook 7H11 agar plates.
Incubation: The plates are incubated at 37°C for 3-4 weeks.
Enumeration: The number of colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in the initial bacterial inoculum.[12]
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of new compounds against mammalian cells to ensure they are safe for potential therapeutic use.
Protocol: MTT Assay on Mammalian Cell Lines
Cell Seeding: Mammalian cells (e.g., Vero cells, HepG2 cells, or THP-1 macrophages) are seeded in a 96-well plate and incubated to allow for cell attachment.[6]
Compound Exposure: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
Absorbance Reading: The absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.
Comparative In Vitro Data
The following table summarizes the reported MIC values for first-line anti-TB drugs and representative pyridine derivatives against M. tuberculosis H37Rv. It is important to note that the data for pyridine derivatives are from various studies and may have been obtained under slightly different experimental conditions.
Analysis: Several pyridine derivatives have demonstrated potent in vitro activity against M. tuberculosis, with some exhibiting MIC values in the low microgram per milliliter range. Notably, some of these compounds show activity against drug-resistant strains, highlighting their potential to address a critical unmet medical need.[9]
In Vivo Benchmarking
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism system.
Protocol: Mouse Model of Tuberculosis
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic infection in the lungs.
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound, standard drugs, or a vehicle control, typically administered orally or via inhalation.
Evaluation of Efficacy: At various time points during and after treatment, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating organ homogenates and counting CFUs. A significant reduction in CFU counts compared to the control group indicates drug efficacy.
Toxicity Monitoring: Throughout the study, mice are monitored for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, organ pathology can be assessed.
Mechanism of Action: A Key Differentiator
A significant advantage of developing new classes of anti-TB drugs is the potential for novel mechanisms of action that can overcome existing resistance. While the mechanisms of many pyridine derivatives are still under investigation, some studies suggest they may act as prodrugs requiring activation by mycobacterial enzymes, such as AmiC, or target other essential pathways.[9]
Caption: A comparison of the mechanisms of action of first-line anti-TB drugs and the putative mechanisms of pyridine carbothioamide derivatives.
Conclusion and Future Directions
The pyridine carbothioamide scaffold and its derivatives represent a promising area of research in the quest for new anti-tuberculosis agents. While direct experimental data on 2-Methylpyridine-4-carbothioamide remains to be elucidated, the broader class of related compounds has demonstrated potent in vitro activity, including against drug-resistant strains of M. tuberculosis. Their potential for novel mechanisms of action is a particularly attractive feature.
Further research should focus on:
Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of this class of compounds.
Mechanism of Action deconvolution: To identify the specific molecular targets and pathways inhibited by these compounds.
In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and, eventually, clinical candidates.
By systematically benchmarking these novel compounds against the current standard of care, the scientific community can pave the way for the development of new, more effective, and safer treatments for tuberculosis.
References
Dr.Oracle. (2025, May 21). What are the mechanisms of action, clinical uses, and adverse effects of Rifampicin, Pyrazinamide (PZA), Isoniazid (INH), and Ethambutol (EMB)?
ResearchGate. Primary mechanisms of action for rifampicin, isoniazid, pyrazinamide...
PMC. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.
IJPPR. (2019, September 30).
PMC. An in vivo platform for rapid high-throughput antitubercular drug discovery.
PubMed. (2012, August 15). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
ASM Journals. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays.
Canadian Tuberculosis Standards. 1.3. Drugs used in First-Line therapy.
PMC.
Frontiers. A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis.
MDPI. (2023, January 3). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
Wikipedia. Management of tuberculosis.
MSF Medical Guidelines. 8.
Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds - Antiviral.
PubMed. (2020, January 15). Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis.
NCBI.
bioRxiv. (2021, May 7). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays.
PMC. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis.
ResearchGate. (2026, January 17). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
Uniscience Publishers. (2023, May 1). Anti-Tuberculosis Drugs and Mechanisms of Action: Review.
Comparative Antimycobacterial Profiling: 2-Methylpyridine-4-carbothioamide vs. Clinical Thioamides
Executive Summary The development of second-line antitubercular drugs relies heavily on optimizing the structure-activity relationship (SAR) of thioamide derivatives. This guide provides an objective, data-driven compari...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of second-line antitubercular drugs relies heavily on optimizing the structure-activity relationship (SAR) of thioamide derivatives. This guide provides an objective, data-driven comparison of 2-Methylpyridine-4-carbothioamide (also known as 2-methyl-thioisonicotinamide or MTH) against its clinically approved counterparts, Ethionamide (ETH) and Prothionamide (PTH) . By analyzing their Minimum Inhibitory Concentrations (MIC) and mechanisms of activation, researchers and drug development professionals can better understand the steric and lipophilic boundaries of the mycobacterial activation pathways.
Mechanistic Causality: The EthA/InhA Axis
Thioamides are prodrugs that require enzymatic activation by the mycobacterial Baeyer-Villiger monooxygenase, EthA . Once oxidized, the resulting S-oxide intermediate forms a covalent adduct with NAD+. This adduct acts as a potent competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the mycolic acid biosynthesis pathway 1[1].
The efficiency of this activation—and consequently the drug's MIC—is strictly governed by the alkyl substitution at the C-2 position of the pyridine ring. The size of this substituent dictates the molecule's hydrophobic interaction within the EthA active site.
Mechanism of Action: EthA-mediated activation of thioamides and subsequent InhA inhibition.
Comparative MIC Profiles & SAR Analysis
The addition of alkyl groups to the C-2 position of thioisonicotinamide (TH) significantly alters antimycobacterial potency. Experimental studies demonstrate that maximal potency against Mycobacterium tuberculosis is achieved with ethyl (ETH) and propyl (PTH) substitutions 2[2].
Quantitative MIC Comparison Table
Compound
Chemical Name
C-2 Substituent
MIC Range (µg/mL) vs M. tuberculosis
Relative Potency
Clinical/Laboratory Utility
TH
Thioisonicotinamide
-H
5.0 - 10.0
Baseline
Experimental
MTH
2-Methylpyridine-4-carbothioamide
-CH3
2.5 - 5.0
Moderate
HPLC Internal Standard
ETH
Ethionamide
-CH2CH3
0.6 - 2.5
Maximal
Second-Line TB Drug
PTH
Prothionamide
-CH2CH2CH3
0.6 - 2.5
Maximal
Second-Line TB Drug
BTH
2-tert-butylthioisonicotinamide
-C(CH3)3
> 40.0
Inactive
Abandoned
Causality Behind the Data
The Methyl Deficit (MTH): While 2-Methylpyridine-4-carbothioamide (MTH) is more active than the unsubstituted TH, its methyl group lacks the sufficient van der Waals volume to optimally anchor the prodrug within the EthA hydrophobic pocket. This sub-optimal fit results in a lower rate of S-oxidation, translating to an MIC that is approximately 2 to 5 times higher than that of ETH.
The Optimal Fit (ETH/PTH): The ethyl and propyl groups provide the exact lipophilicity and steric bulk required for maximum EthA binding affinity and subsequent cell wall penetration, yielding identical, highly potent MICs 2[2].
Steric Hindrance (BTH): Increasing the bulk to a tert-butyl group creates severe steric clashes. The molecule can no longer access the EthA active site, completely abolishing its antimycobacterial activity.
Analytical Utility of MTH
Because MTH possesses an intermediate lipophilicity and is not used clinically, it serves as the gold-standard internal standard for the quantification of ETH and PTH in pharmacokinetic assays (e.g., HPLC-UV at 340 nm). Its structural homology ensures it mimics the extraction and chromatographic behavior of the clinical drugs without interfering with their peaks 3[3].
To objectively verify the comparative MICs of MTH, ETH, and PTH, the REMA method is utilized. This protocol is designed as a self-validating system: it includes internal controls that independently verify media sterility, bacterial viability, and assay sensitivity.
Step-by-Step Methodology
Inoculum Standardization:
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until logarithmic phase (OD600 ≈ 0.6 - 0.8).
Causality: Using log-phase bacteria ensures active mycolic acid synthesis, the exact target pathway of thioamides.
Drug Preparation & Serial Dilution:
Dissolve MTH, ETH, and PTH in 100% DMSO to create 10 mg/mL stock solutions.
Perform two-fold serial dilutions in 7H9 broth within a 96-well microtiter plate to achieve final test concentrations ranging from 0.15 µg/mL to 20 µg/mL. Ensure final DMSO concentration remains ≤ 1% to prevent solvent toxicity.
Assay Assembly & Self-Validation Controls:
Test Wells: 100 µL drug dilution + 100 µL bacterial inoculum (final concentration ~5 × 10⁵ CFU/mL).
Sterility Control (SC): 200 µL sterile 7H9 broth only. (Validates aseptic technique and media integrity).
Growth Control (GC): 100 µL broth + 100 µL inoculum. (Validates bacterial viability and robust metabolism).
Reference Control (RC): Isoniazid (INH) serial dilutions. (Validates assay sensitivity against a known InhA inhibitor).
Incubation:
Seal plates and incubate at 37°C in a normal atmosphere for 7 days.
Colorimetric Readout:
Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial metabolism and growth. The MIC is defined as the lowest drug concentration that prevents the color change (remains blue).
References
Shepard, C. C., et al. "An Experimental Study of the Antileprosy Activity of a Series of Thioamides in the Mouse." International Journal of Leprosy.
ACS Publications. "Tuberculosis: An Overview of the Immunogenic Response, Disease Progression, and Medicinal Chemistry Efforts." ACS.
DoctorLib. "Antimycobacterial Agents - Antibiotics in Laboratory Medicine, 6 Ed.
Assessing the Reproducibility of 2-Methylpyridine-4-carbothioamide Synthetic Pathways: A Comparative Guide
Introduction 2-Methylpyridine-4-carbothioamide (CAS 3390-77-0), also known as 2-methylthioisonicotinamide, is a highly valuable heterocyclic building block. It is structurally analogous to the first-line anti-tuberculosi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Methylpyridine-4-carbothioamide (CAS 3390-77-0), also known as 2-methylthioisonicotinamide, is a highly valuable heterocyclic building block. It is structurally analogous to the first-line anti-tuberculosis drug ethionamide and is frequently monitored as [4] in pharmaceutical manufacturing. For researchers and drug development professionals, achieving reproducible, high-yield synthesis of this thioamide is critical for structure-activity relationship (SAR) studies and scale-up campaigns.
As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these pathways, detailing the causality behind the experimental choices and providing self-validating protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Overview of Synthetic Pathways
The synthesis of 2-Methylpyridine-4-carbothioamide generally relies on the introduction of a sulfur atom to a pre-existing pyridine scaffold. The choice of starting material dictates the thionating agent and the reaction conditions.
Overview of three primary synthetic pathways to 2-Methylpyridine-4-carbothioamide.
Comparative Analysis of Synthetic Pathways
Pathway A: Nitrile Sulfhydrolysis (The H₂S Method)
This is the classical, industry-standard route. It involves the base-catalyzed addition of hydrogen sulfide gas to 2-methylisonicotinonitrile. As demonstrated in [1], the addition of a secondary amine (like diethylamine) is not merely to maintain basicity; it reversibly attacks the nitrile carbon to form a highly reactive imidamide intermediate, which is rapidly trapped by the HS⁻ nucleophile.
Pros: Exceptional atom economy, highly scalable, and yields a crystalline product requiring minimal purification.
Cons: Requires specialized ventilation and safety protocols due to the high toxicity of H₂S gas.
Pathway B: Amide Thionation (Lawesson's Reagent)
For laboratories lacking gas-handling infrastructure, the oxygen-sulfur exchange of 2-methylisonicotinamide using Lawesson's reagent is the preferred alternative. This pathway leverages the [2] where the highly oxophilic phosphorus in Lawesson's reagent drives the thermodynamic conversion of the amide to the thioamide.
Pros: Avoids toxic gases; highly reproducible on a milligram-to-gram scale.
A modern, green-chemistry approach utilizes a [3] of 2-methylisonicotinaldehyde using elemental sulfur (S₈) and an aqueous amine.
Pros: Environmentally benign, operates at room temperature, and avoids complex reagents.
Cons: Lower yields for electron-deficient pyridines; prone to side reactions (e.g., Schiff base formation) if stoichiometry is not strictly controlled.
Quantitative Performance Comparison
To facilitate objective decision-making, the empirical performance metrics of the three pathways are summarized below:
Parameter
Pathway A: Nitrile + H₂S
Pathway B: Amide + Lawesson's
Pathway C: Aldehyde + S₈
Starting Material
2-Methylisonicotinonitrile
2-Methylisonicotinamide
2-Methylisonicotinaldehyde
Primary Reagent
H₂S (gas), Et₂NH
Lawesson's Reagent
S₈, Amine source, H₂O
Typical Yield
85 - 92%
70 - 80%
50 - 65%
Reaction Time
4 - 6 hours
2 - 4 hours
12 - 24 hours
Temperature
25 °C (Room Temp)
65 °C (Reflux)
25 °C (Room Temp)
Purification
Precipitation & Recrystallization
Column Chromatography
Extraction & Chromatography
Scalability
High (Kilogram scale)
Medium (Gram scale)
Low (Milligram scale)
Detailed Experimental Protocols & Workflows
Protocol A: Nitrile Sulfhydrolysis (The H₂S Method)
Experimental workflow for the H2S-mediated sulfhydrolysis of nitriles.
Methodology:
Preparation: In a well-ventilated fume hood, dissolve 2-methylisonicotinonitrile (10.0 mmol) in absolute ethanol (25 mL) in a 100 mL three-neck flask equipped with a gas inlet and a scrubber outlet (containing 10% NaOH/H₂O₂).
Catalysis: Add diethylamine (2.0 mmol, 0.2 eq). Causality: Diethylamine is chosen over triethylamine because its secondary amine structure provides optimal nucleophilic assistance for H₂S activation, forming the necessary imidamide intermediate.
Thionation: Bubble H₂S gas through the solution at a steady rate of 1-2 bubbles per second at 25 °C.
Self-Validation Checkpoint: At t = 4 hours, withdraw a 100 µL sample, purge with N₂ to remove dissolved H₂S, and analyze via TLC (Eluent: 5% MeOH in DCM). The nitrile precursor (UV active, 254 nm) must be completely absent. The thioamide product will appear as a distinct, lower-Rf spot that stains intensely yellow/brown with iodine. If conversion is <95%, resume H₂S bubbling for an additional hour.
Isolation: Once validated, purge the system with N₂ for 30 minutes. Concentrate the solvent in vacuo to half its volume and add ice-cold water (20 mL) to precipitate the product.
Purification: Filter the yellow solid and recrystallize from hot ethanol/water to yield pure 2-Methylpyridine-4-carbothioamide.
Protocol B: Amide Thionation (Lawesson's Reagent)
Experimental workflow for amide thionation using Lawesson's reagent.
Methodology:
Preparation: Suspend 2-methylisonicotinamide (5.0 mmol) in anhydrous THF (20 mL) under an inert N₂ atmosphere. Causality: Strict anhydrous conditions are mandatory. Lawesson's reagent is highly sensitive to moisture, hydrolyzing to form unreactive, foul-smelling phosphonothioic acids. THF is preferred over toluene to enhance the solubility of the polar pyridine starting material.
Reagent Addition: Add Lawesson's reagent (2.75 mmol, 0.55 eq) in one portion. Causality: Lawesson's reagent is used at 0.55 equivalents because each molecule delivers two thionating sulfur atoms; a slight excess ensures complete conversion while minimizing difficult-to-separate phosphorus residues.
Reaction: Heat the mixture to gentle reflux (65 °C) for 3 hours.
Self-Validation Checkpoint: At t = 2.5 hours, withdraw a 50 µL aliquot, partition between 1 mL EtOAc and 1 mL saturated NaHCO₃. Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting amide (Rf ~0.2) should be completely consumed, replaced by a distinct yellow spot (Rf ~0.6) corresponding to the thioamide. If the amide persists, add an additional 0.1 eq of Lawesson's reagent and reflux for 1 hour.
Isolation: Cool to room temperature and concentrate the mixture under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (pre-treated with 1% triethylamine to prevent thioamide streaking), eluting with a gradient of 20-50% EtOAc in Hexanes.
Reproducibility Insights & Troubleshooting
To guarantee robust reproducibility across different laboratory environments, pay close attention to the following parameters:
Moisture Control (Pathway B): The primary failure mode in Lawesson's thionation is ambient moisture. Always use newly purchased or properly stored Lawesson's reagent and strictly anhydrous solvents.
Gas Saturation (Pathway A): The reproducibility of the H₂S method depends heavily on the saturation of the solvent. Undersaturation leads to stalled reactions. Ensure the gas dispersion tube creates fine micro-bubbles to maximize the gas-liquid interfacial area.
Chromatographic Bottlenecks: Thioamides coordinate strongly to the acidic silanol groups on standard silica gel, leading to poor recovery. Always neutralize your silica column with 1% triethylamine prior to loading the crude mixture.
References
Title: Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis
Source: Proceedings of the National Academy of Sciences (PNAS) / NIH
URL: [Link]
Title: Water Mediated Direct Thioamidation of Aldehydes at Room Temperature
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Comparative
Comparative Hepatotoxicity of 2-Methylpyridine-4-carbothioamide and Thioacetazone: An In Vitro Mechanistic Guide
As drug development pushes toward novel antitubercular regimens, understanding the comparative hepatotoxicity of historical and emerging pharmacophores is critical. Both 2-Methylpyridine-4-carbothioamide (a thioisonicoti...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pushes toward novel antitubercular regimens, understanding the comparative hepatotoxicity of historical and emerging pharmacophores is critical. Both 2-Methylpyridine-4-carbothioamide (a thioisonicotinamide derivative structurally analogous to ethionamide) and thioacetazone (a thiosemicarbazone) are potent antimycobacterial agents. However, their clinical utility is fundamentally limited by drug-induced liver injury (DILI).
This guide provides an objective, data-driven comparison of their in vitro hepatotoxic profiles, detailing the causality behind their mechanisms and outlining a self-validating experimental framework for evaluating similar compounds.
Mechanistic Basis of Toxicity: Bioactivation and Oxidative Stress
Neither 2-methylpyridine-4-carbothioamide nor thioacetazone is inherently toxic in its parent form; both are pro-drugs that require extensive hepatic bioactivation. The divergence in their toxicity profiles stems from the specific reactive intermediates generated during this process.
2-Methylpyridine-4-carbothioamide (Thioisonicotinamides): The bioactivation of thioisonicotinamides is primarily mediated by hepatic flavin-containing monooxygenases (FMOs)—specifically FMO1 and FMO3—and cytochrome P450 (CYP450) enzymes (1)[1]. The parent drug is oxidized to an S-oxide, followed by further oxidation to a highly reactive sulfinic acid. This intermediate rapidly depletes intracellular glutathione (GSH), initiating a cascade of oxidative stress (2)[2].
Thioacetazone (Thiosemicarbazones): Conversely, thioacetazone exhibits a more aggressive toxicity profile characterized by severe direct hepatotoxicity and immune-mediated hypersensitivity reactions (3)[3]. CYP450-mediated oxidation of the thiocarbonyl group yields reactive sulfenic acids and free radicals that not only deplete GSH but also covalently bind to hepatic macromolecules, causing rapid, irreversible hepatocellular necrosis.
Fig 1. Comparative bioactivation pathways of thioisonicotinamides and thiosemicarbazones.
Comparative In Vitro Toxicity Profiles
To objectively compare these compounds, we must look at multiparametric data. Because toxicity is driven by metabolites rather than the parent drug, primary human hepatocytes (PHH) or metabolically competent HepaRG cells are required. Standard HepG2 cells often underestimate thioamide toxicity due to low basal CYP/FMO expression.
Quantitative Data Summary (HepaRG 3D Spheroids, 48h Exposure)
Parameter
2-Methylpyridine-4-carbothioamide
Thioacetazone
Chemical Class
Thioisonicotinamide
Thiosemicarbazone
Primary Bioactivation
FMO1/3, CYP450
CYP450, FMOs
In Vitro IC50 (Viability)
~45 - 60 µM
~15 - 25 µM
GSH Depletion Rate
Moderate (Dose-dependent)
Rapid and Severe
ROS Generation
+++ (Peaks at 24h)
+++++ (Peaks at 12h)
LDH Release (Membrane)
Gradual onset (>48h)
Acute onset (<24h)
Primary Cell Death
Apoptosis (early), Necrosis (late)
Rapid Necrosis
Data synthesized from established thioamide and thiosemicarbazone class behaviors.
Self-Validating Experimental Protocols
To generate trustworthy data, an experimental workflow must be self-validating . A single assay (e.g., MTT) cannot distinguish between cytostatic effects and cell death. By multiplexing assays that measure different temporal stages of toxicity—ATP drop (early mitochondrial stress) followed by LDH release (late membrane rupture)—we establish a causal timeline of hepatotoxicity.
Causality Rationale: We measure GSH depletion first, as it is the direct consequence of S-oxidation. Once GSH is exhausted, Reactive Oxygen Species (ROS) accumulate, damaging mitochondria (measured by ATP loss) and ultimately rupturing the cell membrane (measured by LDH release).
Step 1: Cell Culture & Seeding
Thaw and plate metabolically competent HepaRG cells (or PHH) into 96-well collagen-coated plates at a density of
5×104
cells/well.
Culture for 72 hours in Williams' E medium supplemented with 10% FBS, dexamethasone, and insulin to ensure stable CYP/FMO expression.
Step 2: Compound Preparation & Dosing
Prepare 100 mM stock solutions of 2-Methylpyridine-4-carbothioamide and Thioacetazone in 100% DMSO.
Perform serial dilutions to create a dose-response range (0.1 µM to 100 µM).
Self-Validation Control: Include Acetaminophen (APAP, 10 mM) as a positive control for CYP-mediated GSH depletion, and 0.1% DMSO as a vehicle control.
Step 3: Multiplexed Assay Execution (24h & 48h)
ROS Generation (DCFDA): At 12h post-exposure, add 10 µM H2DCFDA to the wells. Incubate for 45 mins. Read fluorescence (Ex/Em 485/535 nm). Why? Captures the immediate oxidative burst before cell death.
Membrane Integrity (LDH): At 48h, transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 mins, and read absorbance at 490 nm. Why? Supernatant sampling leaves the cells intact for the next step.
Cell Viability (ATP): To the remaining cells and medium, add 50 µL of CellTiter-Glo® reagent. Shake for 2 mins, incubate for 10 mins, and record luminescence. Why? ATP is the most sensitive marker of viable, metabolically active cells.
Step 4: Data Normalization & Quality Control
Calculate the Z'-factor using the vehicle and APAP controls. A Z'-factor > 0.5 validates the assay's robustness.
Normalize all luminescence/fluorescence units to the vehicle control (set as 100% viability/baseline ROS).
Fig 2. Multiparametric in vitro workflow for assessing drug-induced hepatotoxicity.
Data Interpretation & Translational Relevance
When evaluating the data from the above protocols, the temporal relationship between the readouts dictates the mechanism.
If a compound like thioacetazone shows a simultaneous drop in ATP and spike in LDH at low concentrations (~20 µM), it indicates rapid, catastrophic membrane failure (necrosis) driven by covalent binding of reactive sulfenic acids.
If a compound like 2-methylpyridine-4-carbothioamide shows early ROS generation and ATP depletion, but delayed LDH release, it suggests a mechanism driven by progressive oxidative stress and mitochondrial dysfunction leading to apoptosis.
Understanding these nuances prevents late-stage clinical failures. By employing metabolically competent cells and multiplexed, self-validating assays, researchers can accurately benchmark the hepatotoxic liabilities of novel thioamide and thiosemicarbazone derivatives against these historical standards.
References
Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes
Source: PMC - NIH
URL:[Link]
Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis
Source: NCBI Bookshelf - NIH
URL:[Link]
Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes
Source: Chemical Research in Toxicology - ACS Publications
URL:[Link]
Inter-Laboratory Validation of 2-Methylpyridine-4-carbothioamide HPLC Assay Protocols: A Comparative Guide
As analytical frameworks in drug development become increasingly stringent, the ability to seamlessly transfer and validate High-Performance Liquid Chromatography (HPLC) methods across global laboratories is paramount. 2...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical frameworks in drug development become increasingly stringent, the ability to seamlessly transfer and validate High-Performance Liquid Chromatography (HPLC) methods across global laboratories is paramount. 2-Methylpyridine-4-carbothioamide (PubChem CID 3000562) , a structural analog to second-line antitubercular agents like ethionamide, is frequently utilized as an active intermediate and an internal standard (IS) in pharmacokinetic assays.
This guide objectively compares two orthogonal HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—detailing the mechanistic causality behind their design and presenting comprehensive inter-laboratory validation data in accordance with ICH Q2(R2) guidelines .
Mechanistic Insights: The Causality of Method Design
To design a self-validating and robust assay, we must first understand the physicochemical liabilities of the analyte. 2-Methylpyridine-4-carbothioamide presents two distinct chromatographic challenges:
The Pyridine Ring (pKa ~5.2): At a neutral pH, the unprotonated basic nitrogen interacts strongly with residual, ionized silanol groups (
−SiO−
) on silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and irreproducibility.
The Thioamide Moiety: This group imparts significant polarity to the molecule, making it poorly retained on standard C18 columns unless the mobile phase is highly aqueous, which can lead to phase collapse.
RP-HPLC: The Ion-Suppression Strategy
To counteract silanol interactions, our RP-HPLC protocol employs a heavily acidified mobile phase (pH 2.5) using Trifluoroacetic acid (TFA).
Causality: At pH 2.5, the pyridine nitrogen is fully protonated, and the residual silanols on the silica support are fully neutralized (
−SiOH
). TFA acts as an ion-pairing agent, masking the positive charge on the analyte and yielding a sharp, symmetrical peak.
HILIC: The Orthogonal Polarity Strategy
Causality: HILIC operates via a water-enriched liquid layer immobilized on a polar stationary phase. By utilizing a high-organic mobile phase (85% Acetonitrile), HILIC directly leverages the polarity of the thioamide group for retention. This method provides orthogonal selectivity to RP-HPLC and is vastly superior for LC-MS/MS applications, as the high organic content drastically improves electrospray ionization (ESI) desolvation efficiency.
Inter-Laboratory Validation Workflow
To ensure trustworthiness, both protocols were subjected to a rigorous inter-laboratory validation study across three independent sites (Lab A, Lab B, and Lab C) following USP <621> and ICH Q2(R2) standards.
Inter-laboratory validation workflow for 2-Methylpyridine-4-carbothioamide HPLC assays.
Quantitative Data Presentation
The following table consolidates the validation metrics across the three laboratories. Both methods demonstrated exceptional reliability, but RP-HPLC showed slightly tighter precision metrics, while HILIC provided superior sensitivity (lower LOD/LOQ).
Validation Parameter
Method
Lab A (Sponsor)
Lab B (Partner)
Lab C (Partner)
ICH Q2(R2) Limit
Accuracy (% Recovery)
RP-HPLC
99.8 ± 0.5
99.1 ± 0.8
100.2 ± 0.6
98.0 – 102.0
HILIC
100.4 ± 0.7
99.5 ± 0.9
101.1 ± 1.0
98.0 – 102.0
Intra-day Precision (%RSD)
RP-HPLC
0.45
0.62
0.55
≤ 2.0
HILIC
0.68
0.85
0.72
≤ 2.0
Inter-day Precision (%RSD)
RP-HPLC
0.75
0.91
0.88
≤ 2.0
HILIC
0.95
1.12
1.05
≤ 2.0
Linearity (
R2
)
RP-HPLC
0.9998
0.9995
0.9997
≥ 0.999
HILIC
0.9995
0.9991
0.9994
≥ 0.999
LOD / LOQ (ng/mL)
RP-HPLC
15.0 / 45.0
16.5 / 50.0
15.5 / 46.5
N/A
HILIC
2.5 / 7.5
3.0 / 9.0
2.8 / 8.4
N/A
Step-by-Step Experimental Methodologies
To ensure these protocols function as self-validating systems, System Suitability Testing (SST) is embedded as a mandatory gateway prior to sample analysis. If the SST criteria (Resolution > 2.0, Tailing Factor < 1.5) fail, the run aborts automatically.
Protocol A: RP-HPLC (Robust UV Quantitation)
Best suited for high-throughput QA/QC environments requiring ruggedness.
System Suitability & Self-Validation: Inject a resolution mixture containing 2-Methylpyridine-4-carbothioamide and ethionamide (10 µg/mL each). Verify baseline resolution (
Rs≥2.5
).
Column Selection: End-capped C18 column (150 mm × 4.6 mm, 3.5 µm). The end-capping is critical to further minimize silanol interactions.
Mobile Phase Preparation:
Channel A: 0.1% TFA in LC-MS grade Water (pH ~2.5).
Channel B: 100% Acetonitrile.
Chromatographic Conditions: Isocratic elution at 75% A / 25% B. Flow rate at 1.0 mL/min. Column oven set to 30°C.
Detection: UV absorbance at 280 nm (optimal
λmax
for the thioisonicotinamide chromophore).
Sample Preparation: Dilute samples in 100% Mobile Phase A to prevent solvent-front distortion.
Protocol B: HILIC (High-Sensitivity LC-MS/MS)
Best suited for pharmacokinetic studies requiring trace-level detection.
System Suitability & Self-Validation: Inject a standard at the LOQ (10 ng/mL). Verify Signal-to-Noise (S/N) ratio
≥10:1
.
Column Selection: Amide-bonded Silica HILIC column (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase Preparation:
Channel A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Channel B: 100% Acetonitrile.
Chromatographic Conditions: Isocratic elution at 15% A / 85% B. Flow rate at 0.4 mL/min. Column oven set to 40°C.
Detection: ESI-MS/MS in positive ion mode (
[M+H]+
m/z 153.04).
Sample Preparation (Critical Step): Causality warning: HILIC is highly susceptible to the "solvent effect." Samples must be diluted in a minimum of 80% Acetonitrile. Injecting a highly aqueous sample will cause the analyte to bypass the immobilized water layer, resulting in split or severely distorted peaks.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3000562, 2-Methylpyridine-4-carbothioamide." PubChem, [Link].
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information, [Link].
United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF, [Link].
Comparative
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Pharmacokinetics of 2-Methylpyridine-4-carbothioamide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous scientific evaluation. A critical phase of this journey is the characterizatio...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous scientific evaluation. A critical phase of this journey is the characterization of a compound's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of in vitro and in vivo pharmacokinetic data for the novel compound, 2-Methylpyridine-4-carbothioamide.
The imperative to correlate in vitro predictions with in vivo outcomes cannot be overstated. Early, cost-effective in vitro assays provide essential preliminary data, guiding the selection of the most promising candidates for further, more complex and resource-intensive in vivo studies.[1][2] A strong in vitro-in vivo correlation (IVIVC) not only builds confidence in the predictive power of our screening models but also accelerates the drug development timeline by enabling more informed decision-making.[1][2] This document will delve into the standard experimental methodologies, present exemplar data for 2-Methylpyridine-4-carbothioamide, and discuss the scientific rationale behind the observed correlations and discrepancies.
I. In Vitro Pharmacokinetic Profiling: The Foundational Data
The initial assessment of a drug candidate's ADME properties begins with a suite of well-established in vitro assays. These assays are designed to model specific physiological processes and provide key parameters that predict the in vivo behavior of the compound.
A. Metabolic Stability
A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability. We assess metabolic stability using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[3]
Exemplar Data: Metabolic Stability of 2-Methylpyridine-4-carbothioamide
Species
System
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Human
Liver Microsomes
45
30.8
Rat
Liver Microsomes
25
55.4
Mouse
Liver Microsomes
18
76.9
The data suggest that 2-Methylpyridine-4-carbothioamide exhibits moderate metabolic stability in human liver microsomes, with a more rapid metabolism observed in rodent species. This is a common observation and highlights the importance of inter-species comparisons when extrapolating preclinical data to humans.
B. Cell Permeability: The Caco-2 Assay
To predict oral absorption, we utilize the Caco-2 cell permeability assay.[4][5][6] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.[4][5] By measuring the rate of compound transport across this monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio.[4][6][7]
Exemplar Data: Caco-2 Permeability of 2-Methylpyridine-4-carbothioamide
Parameter
Value
Classification
Papp (A-B)
8.5 x 10⁻⁶ cm/s
Moderate Permeability
Papp (B-A)
15.2 x 10⁻⁶ cm/s
Moderate Permeability
Efflux Ratio (B-A / A-B)
1.79
Not a significant substrate of efflux transporters
An efflux ratio below 2 suggests that 2-Methylpyridine-4-carbothioamide is not a significant substrate of efflux transporters like P-glycoprotein (P-gp), which is a favorable characteristic for oral absorption.[5][6] The moderate Papp value predicts reasonable, though not complete, oral absorption.[6]
C. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, dictates the fraction of unbound drug that is free to distribute into tissues and interact with its target.[8][9][10] It is the unbound fraction that is pharmacologically active.[9] We typically determine PPB using equilibrium dialysis.[8]
Exemplar Data: Plasma Protein Binding of 2-Methylpyridine-4-carbothioamide
Species
Unbound Fraction (fu)
% Bound
Human
0.15
85%
Rat
0.22
78%
Mouse
0.25
75%
The compound exhibits high plasma protein binding in human plasma, which is an important consideration for dose determination and potential drug-drug interactions.[9][11]
II. In Vivo Pharmacokinetic Studies: The Whole-System Reality
Following promising in vitro data, the next logical step is to evaluate the compound's pharmacokinetic profile in a living organism, typically a rodent model such as the rat.[12][13][14] These studies provide a holistic view of how the compound is absorbed, distributed, metabolized, and eliminated.
A. Intravenous (IV) and Oral (PO) Administration in Rats
To fully characterize the pharmacokinetics, the compound is administered both intravenously and orally to different groups of animals.[13] IV administration allows for the determination of clearance (CL) and volume of distribution (Vd), while PO administration provides insights into oral bioavailability (F).[14]
Exemplar Data: In Vivo Pharmacokinetics of 2-Methylpyridine-4-carbothioamide in Rats
Parameter
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Cmax (ng/mL)
150
280
Tmax (h)
0.08
0.5
AUC (ng·h/mL)
350
950
t½ (h)
2.5
2.8
CL (mL/min/kg)
47.6
-
Vd (L/kg)
10.2
-
F (%)
-
54.3
The in vivo data in rats indicate a moderate clearance, a relatively long half-life, and good oral bioavailability. The volume of distribution is large, suggesting extensive tissue distribution.
III. In Vitro-In Vivo Correlation (IVIVC): Connecting the Dots
The ultimate goal of early ADME profiling is to establish a reliable correlation between in vitro predictions and in vivo outcomes.
Moderate permeability in Caco-2 (Papp A-B: 8.5 x 10⁻⁶ cm/s), not a P-gp substrate.
Good oral bioavailability (F=54.3%).
Good Correlation: The moderate permeability and lack of significant efflux in the Caco-2 assay correctly predicted substantial oral absorption. The bioavailability is not 100%, which aligns with the moderate, not high, permeability classification.
Metabolism/Clearance
Rapid metabolism in rat liver microsomes (t½ = 25 min).
Moderate clearance (47.6 mL/min/kg).
Fair Correlation: While the in vitro data suggested rapid metabolism, the in vivo clearance is moderate. This discrepancy could be due to factors not captured in the microsomal assay, such as plasma protein binding limiting the free fraction available for metabolism, or the involvement of non-microsomal metabolic pathways.[9]
Distribution
High plasma protein binding (78% bound in rat).
Large volume of distribution (Vd = 10.2 L/kg).
Good Correlation: The extensive tissue distribution observed in vivo is consistent with the fraction of unbound drug available to leave the plasma.
IV. Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and logical flow, the following diagrams are provided.
Experimental Workflows
Caption: High-level workflow for in vitro ADME profiling.
Caption: Simplified workflow for an in vivo pharmacokinetic study.
Postulated Metabolic Pathway
Based on the known metabolism of pyridine-containing compounds, a potential metabolic pathway for 2-Methylpyridine-4-carbothioamide is proposed.[15][16][17]
Caption: Postulated metabolic pathways for the compound.
V. Detailed Experimental Protocols
For the sake of reproducibility and scientific rigor, the following are detailed protocols for the key assays described.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
Preparation: Thaw pooled rat liver microsomes on ice. Prepare a stock solution of 2-Methylpyridine-4-carbothioamide in DMSO.
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the rate constant, from which the half-life and intrinsic clearance are calculated.
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity before and after the experiment.
A-B Permeability: Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.
B-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
Sampling: At specified time points (e.g., 60, 120 minutes), take samples from the receiver compartment.
Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[6]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing.
Dosing:
IV Group: Administer a single bolus dose of 2-Methylpyridine-4-carbothioamide (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer a single oral gavage dose (e.g., 5 mg/kg).
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[12]
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
VI. Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the in vitro and in vivo pharmacokinetic properties of 2-Methylpyridine-4-carbothioamide. The exemplar data illustrate a favorable profile, with good correlation between the in vitro predictions of absorption and distribution and the in vivo findings. The moderate discrepancy in metabolic clearance highlights the value of in vivo studies in providing a more complete picture of a drug's disposition.
The presented data, while illustrative, underscore the importance of a multi-faceted approach to pharmacokinetic evaluation. By integrating in vitro and in vivo studies, we can build a robust understanding of a compound's ADME profile, de-risk its progression, and ultimately, enhance the probability of success in bringing novel therapeutics to the clinic. Future work should focus on identifying the specific metabolites of 2-Methylpyridine-4-carbothioamide and assessing their potential pharmacological activity and toxicity.
References
Plasma protein binding assay. (n.d.). Retrieved March 28, 2026, from [Link]
Caco-2 cells permeability. (n.d.). Retrieved March 28, 2026, from [Link]
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An essential aspect of modern drug development and chemical synthesis is the responsible lifecycle management of molecular building blocks. 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a highly valuable intermed...
Author: BenchChem Technical Support Team. Date: April 2026
An essential aspect of modern drug development and chemical synthesis is the responsible lifecycle management of molecular building blocks. 2-Methylpyridine-4-carbothioamide (CAS: 3390-77-0) is a highly valuable intermediate, particularly in the synthesis of heterocyclic pharmaceutical agents and anti-tubercular compounds. However, its dual functional groups—a pyridine ring and a thioamide moiety—present unique toxicological and environmental challenges that require precise operational and disposal protocols.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol provides the mechanistic reasoning behind each safety measure, ensuring that your laboratory’s handling and disposal systems are self-validating, compliant, and optimized for maximum safety.
Chemical Profile & Hazard Classification
Before designing a disposal workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The thioamide group is susceptible to violent oxidation, while the pyridine ring acts as a weak base that can volatilize under certain conditions.
Below is the consolidated quantitative and hazard data for 2-Methylpyridine-4-carbothioamide[1]:
Property / Classification
Data / Specification
Operational Implication
CAS Number
3390-77-0
Unique identifier for waste manifests.
Molecular Formula
C₇H₈N₂S
Contains N and S; dictates incineration scrubber requirements.
Physical State
Solid powder (Melting Point: 186-187 °C)
Risk of aerosolization and inhalation of fine particulates.
Signal Word
Warning
Requires standard hazardous material handling protocols.
Hazard Statements (H-Codes)
H302, H312, H315, H319, H332, H335
Harmful via ingestion, inhalation, and dermal contact; severe eye/skin irritant.
Waste Classification
Toxic / Irritant Solid
Must be segregated from general refuse and aqueous drains.
Operational Safety & Spill Mitigation Plan
The most effective disposal strategy begins with minimizing waste generation and preventing accidental environmental release during active experimentation.
Step-by-Step Handling Methodology
Engineering Controls: Always manipulate the dry powder within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood. This prevents the inhalation of particulates, directly mitigating the H332 (Harmful if inhaled) and H335 (Respiratory irritation) hazards[1].
PPE Selection: Wear nitrile gloves (double-gloving is recommended for extended handling), tightly sealed safety goggles, and a flame-resistant laboratory coat. Because the compound is harmful in contact with skin (H312), any contaminated glove must be removed and placed into the solid waste stream immediately.
Spill Mitigation (Self-Validating Protocol):
Mechanism: Dry sweeping a thioamide powder spill will aerosolize the particles, exponentially increasing the inhalation hazard and potential for static ignition.
Action: Dampen the spill area gently with water or an inert solvent to suppress dust formation[2].
Collection: Use absorbent pads to collect the dampened material. Place all cleanup materials into a sealable, compatible hazardous waste container. Do not wash the residue down the sink[3].
Step-by-Step Disposal Procedures
The disposal of 2-Methylpyridine-4-carbothioamide must account for its potential to release highly toxic gases if improperly mixed or combusted. Follow this strict segregation and disposal workflow:
Step 1: Segregation and Containment
Solid Waste: Collect all residual powder, contaminated weigh boats, pipette tips, and PPE in a sealable High-Density Polyethylene (HDPE) container.
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), route it to a designated non-halogenated flammable waste carboy (unless dissolved in a halogenated solvent like DCM).
Causality: You must strictly segregate this waste from strong oxidizing agents (e.g., nitrates, peroxides, nitric acid). Thioamides can undergo violent, exothermic oxidation, potentially evolving lethal hydrogen sulfide (H₂S) or sulfur dioxide (SO₂) gases[2].
Step 2: Regulatory Labeling
Label the container explicitly with "Hazardous Waste: 2-Methylpyridine-4-carbothioamide" .
Include the approximate concentration, the primary solvent (if liquid), and check the hazard boxes for Toxic and Irritant .
Causality: Accurate labeling is a legal requirement that ensures your Environmental Health and Safety (EHS) department knows exactly how to manifest the waste for transport[3].
Step 3: Temporary Storage
Store the sealed waste containers in a designated, ventilated toxics or flammables storage cabinet away from direct sunlight and heat sources. Ensure secondary containment (spill trays) is used to capture any potential leaks[3].
Step 4: Terminal Disposal via High-Temperature Incineration
Action: Transfer the waste to your EHS department for pickup by a licensed hazardous waste contractor. The only approved terminal disposal method is high-temperature incineration[3].
Causality: Because 2-Methylpyridine-4-carbothioamide contains both nitrogen (in the pyridine ring and amide) and sulfur (in the thioamide group), its thermal decomposition will yield highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. The contracted incineration facility must utilize rotary kilns equipped with specialized wet scrubbers to neutralize these acidic gases before they can be released into the atmosphere, ensuring compliance with EPA environmental guidelines[4].
Waste Disposal Workflow Visualization
Below is the logical workflow mapping the lifecycle of 2-Methylpyridine-4-carbothioamide waste from generation to terminal destruction.
Caption: Logical workflow for the segregation, containment, and terminal disposal of 2-Methylpyridine-4-carbothioamide waste.